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Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate Documentation Hub

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  • Product: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
  • CAS: 439116-15-1

Core Science & Biosynthesis

Foundational

Chemical Architecture and Synthetic Utility of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

As modern drug development increasingly relies on modular and highly functionalized building blocks, the demand for orthogonally protected scaffolds has surged. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 43...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug development increasingly relies on modular and highly functionalized building blocks, the demand for orthogonally protected scaffolds has surged. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 439116-15-1) represents a privileged bifunctional intermediate frequently utilized in the synthesis of complex heterocycles, such as tetrahydroisoquinolines and benzodiazepine analogs.

This technical guide provides an in-depth analysis of its chemical structure, the mechanistic rationale behind its orthogonal reactivity, and self-validating experimental protocols for its application in organic synthesis.

Structural Elucidation and Quantitative Profiling

The utility of this compound stems from its asymmetric diamine structure mounted on a halogenated aromatic core. The molecule features a central benzene ring substituted at three distinct positions:

  • Position 1: A tert-butyloxycarbonyl (Boc) protected aminomethyl group (–CH₂NH-Boc).

  • Position 2: A free, primary aminomethyl group (–CH₂NH₂).

  • Position 4: A chlorine atom (–Cl), which modulates lipophilicity and serves as a potential handle for transition-metal-catalyzed cross-coupling.

The precise spatial arrangement of these groups allows for highly regioselective transformations. Below is the quantitative physicochemical profile of the compound[1][2].

Quantitative Chemical Data
PropertyValue
IUPAC Name tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate
CAS Number 439116-15-1
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
SMILES CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN
InChIKey JWQXARVKTIKFTR-UHFFFAOYSA-N
Physical State Solid (Typical for H-bonding diamine derivatives)

Data sourced from authoritative chemical databases including 1[1] and3[3].

Mechanistic Rationale: The Power of Orthogonal Reactivity

The core strategic advantage of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is its built-in orthogonal reactivity .

In organic synthesis, orthogonal protection means that one functional group can be modified or deprotected without affecting others. In this scaffold, the aminomethyl group at position 1 is protected by a Boc group. The electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic. Furthermore, the bulky tert-butyl moiety provides significant steric hindrance.

Conversely, the aminomethyl group at position 2 is a completely unhindered, highly nucleophilic primary amine. This electronic and steric disparity dictates the causality of its reactivity: electrophiles (such as acyl chlorides, sulfonyl chlorides, or aldehydes in reductive aminations) will exclusively attack the position 2 amine. Once this functionalization is complete, the Boc group can be cleaved under acidic conditions to reveal the second amine for subsequent ring-closure or coupling events.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the selective functionalization and subsequent deprotection of the scaffold. Every step is designed as a self-validating system, ensuring analytical confirmation before proceeding.

Phase 1: Selective N-Acylation of the Free Amine

Objective: To couple an acyl chloride exclusively to the position 2 primary amine.

  • Preparation: Dissolve Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acyl chloride electrophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation, driving the reaction forward without competing for the electrophile. Cooling to 0 °C minimizes exothermic degradation and maximizes regioselectivity.

  • Coupling: Slowly add the desired acyl chloride (1.05 eq) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Check (LC-MS): Quench a 10 µL aliquot in water/acetonitrile. Analyze via LC-MS. The reaction is validated when the starting mass (m/z 271.1[M+H]⁺) is entirely consumed and replaced by the desired intermediate mass. Do not proceed to Phase 2 until this conversion is >95%.

Phase 2: Orthogonal Boc Deprotection

Objective: To unmask the position 1 amine for downstream cyclization.

  • Preparation: Concentrate the validated intermediate from Phase 1 under reduced pressure. Redissolve the crude residue in a 1:1 (v/v) mixture of DCM and Trifluoroacetic acid (TFA).

  • Cleavage: Stir the mixture at room temperature for 1 to 2 hours.

    • Causality: The Boc group is specifically acid-labile. The high proton concentration from TFA protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and the release of carbon dioxide. The product remains dissolved as a stable TFA salt.

  • Self-Validation Check (¹H-NMR): Evaporate the volatiles thoroughly to remove excess TFA. Dissolve the crude residue in deuterated chloroform (CDCl₃) or DMSO-d₆. The protocol is validated by the complete disappearance of the intense 9-proton singlet at ~1.40 ppm (characteristic of the tert-butyl group), confirming total deprotection.

Pathway Visualization

The logical flow of the orthogonal functionalization strategy is mapped out below.

OrthogonalWorkflow SM Tert-butyl 2-(aminomethyl) -4-chlorobenzylcarbamate (Free -NH2 Active) Acyl Electrophilic Coupling (Acyl Chloride, DIPEA, 0°C) SM->Acyl Nucleophilic attack by free amine Inter Boc-Protected Functionalized Intermediate Acyl->Inter Validated via LC-MS Deprot Acidic Cleavage (TFA/DCM, 1h, RT) Inter->Deprot Orthogonal Boc removal Final Deprotected Primary Amine (Ready for Cyclization) Deprot->Final Validated via 1H-NMR

Workflow demonstrating the orthogonal functionalization and deprotection of the bifunctional scaffold.

References

  • ChemRadar. "tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate CAS#439116-15-1 | FCMD | Food Contact Materials Regulations Database". 1[1]

  • ChemicalBook. "TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE". 2[2]

  • BLD Pharm. "439116-15-1 | tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate - BLDpharm". 3[3]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties, Solubility, and Application Workflows of tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 439116-15-1 Executive Summary In modern drug discovery and complex library synthesis, unsymmetrical bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 439116-15-1

Executive Summary

In modern drug discovery and complex library synthesis, unsymmetrical bifunctional building blocks are critical for achieving high chemoselectivity. tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1)[1] is a highly versatile, orthogonally protected diamine. By masking one benzylic amine with a tert-butyloxycarbonyl (Boc) group while leaving the adjacent benzylic amine free, this molecule allows researchers to perform sequential, site-specific functionalizations without the risk of cross-linking or polymerization.

This whitepaper provides an in-depth analysis of its physical properties, solubility dynamics, and self-validating experimental workflows, grounded in established physicochemical principles.

Physicochemical Profiling & Structural Causality

The physical behavior of this compound is dictated by the competing influences of its functional groups: the highly lipophilic tert-butyl moiety, the electron-withdrawing chlorophenyl ring, and the polar, basic primary amine.

Quantitative Data Summary
PropertyValue / CharacteristicStructural Causality
Molecular Formula C₁₃H₁₉ClN₂O₂Core 4-chloro-o-xylylenediamine scaffold[1].
Molecular Weight 270.76 g/mol Standard mass for LC-MS identification (ESI+ yields [M+H]⁺ 271.1)[1].
Primary Amine pKa ~9.33Extrapolated from benzylamine; dictates basicity and pH-dependent solubility[2].
Carbamate pKa > 13.0The Boc-protected nitrogen is non-basic and unreactive under physiological pH[3].
Physical State Off-white solid / Viscous oilDisruption of crystal lattice packing due to the bulky tert-butyl group.
LogP (Predicted) 2.5 – 3.0High lipophilicity driven by the chlorobenzyl and Boc groups, slightly offset by the primary amine.
Orthogonal Reactivity Logic

The core value of this molecule lies in its orthogonal reactivity. The primary amine acts as a potent nucleophile ready for N-acylation or reductive amination. Conversely, the Boc-protected amine is sterically hindered and electronically deactivated, remaining completely inert to nucleophilic attack or basic conditions[3].

OrthogonalReactivity Molecule tert-Butyl 2-(aminomethyl) -4-chlorobenzylcarbamate PrimaryAmine Primary Amine (-NH2) pKa ~9.3 Molecule->PrimaryAmine Site 1 BocAmine Boc-Protected Amine Sterically Hindered Molecule->BocAmine Site 2 Acylation N-Acylation / Reductive Amination (High Reactivity) PrimaryAmine->Acylation Electrophilic Attack Deprotection TFA/DCM Cleavage (Releases 2nd Amine) BocAmine->Deprotection Acidic Conditions

Caption: Logical relationship of orthogonal reactivity in CAS 439116-15-1.

Solubility Dynamics & Solvent Selection

Understanding the solubility profile is critical for reaction design and downstream purification. The molecule exhibits a pH-dependent solubility switch , which is the cornerstone of its isolation methodology.

Solvent Compatibility Matrix
Solvent SystemSolubilityMechanistic Rationale
Water (pH 7.0) PoorThe hydrophobic bulk of the Boc group and chlorobenzene ring repels aqueous solvation.
Water (pH < 4.0) ExcellentProtonation of the primary amine (pKa ~9.33) forms a highly polar ammonium salt[2].
Dichloromethane (DCM) ExcellentHalogenated solvents perfectly match the polarity of the chlorobenzyl and carbamate moieties.
Hexanes / Heptane Poor to ModerateThe molecule is too polar (due to the amine and carbamate) to fully dissolve in strictly non-polar alkanes.
Methanol / DMSO ExcellentStrong hydrogen-bond accepting and donating capabilities solvate the molecule completely.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate built-in validation checks to prevent catastrophic loss of material.

Protocol 1: pH-Driven Aqueous Extraction and Purification

Purpose: To separate the target compound from non-basic impurities (e.g., unreacted Boc-anhydride or neutral byproducts) using its pH-dependent solubility switch.

Step-by-Step Methodology:

  • Initial Solvation: Dissolve the crude reaction mixture containing CAS 439116-15-1 in Dichloromethane (DCM).

  • Acidic Extraction: Wash the organic layer with an equal volume of 1M aqueous HCl.

    • Causality: The ambient pH drops well below the amine's pKa (9.33)[2]. The primary amine protonates, drastically shifting its partition coefficient and driving the molecule into the aqueous phase.

  • Phase Separation & Validation (Crucial Step): Separate the layers.

    • Self-Validation: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and heat. A purple spot in the aqueous lane confirms the primary amine is safely in the aqueous phase. The organic layer (containing neutral impurities) can now be safely discarded.

  • Basification: Cool the aqueous layer to 0°C and slowly add 2M NaOH until the pH reaches >10.

    • Causality: The ammonium salt is deprotonated back to the free base, rendering it insoluble in water. The aqueous layer will visibly turn cloudy.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

ExtractionWorkflow Start Crude Reaction Mixture (in DCM) AqAcid Aqueous Phase (1M HCl) Protonated Amine Salt Start->AqAcid Wash with 1M HCl OrgWaste Organic Phase Neutral/Acidic Impurities Start->OrgWaste Phase Separation AqBase Basified Aqueous Phase (pH > 10, NaOH) AqAcid->AqBase Add 2M NaOH FinalProd Final Organic Extract Pure Free Base in DCM AqBase->FinalProd Extract with DCM

Caption: Self-validating acid-base extraction workflow for purification.

Protocol 2: Selective Amide Coupling (N-Acylation)

Purpose: To selectively react the primary amine while leaving the Boc-protected amine intact.

Step-by-Step Methodology:

  • Activation: In a dry flask under nitrogen, dissolve your target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive active ester. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the electrophile.

  • Coupling: Add tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (1.0 eq) dropwise.

    • Causality: The free primary amine rapidly attacks the active ester. The Boc group remains completely unreactive due to the steric bulk of the tert-butyl group and the resonance stabilization of the carbamate[3].

  • Validation Check: Monitor by LC-MS. The disappearance of the m/z 271.1 peak and the appearance of the product mass confirms successful chemoselective coupling.

References

  • Title: Benzylamine | C6H5CH2NH2 | CID 7504 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Amino Protecting Groups Stability (Based on Greene's Protective Groups in Organic Synthesis) Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

The Role of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in Small Molecule Drug Discovery

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the highly constrained landscape of structure-based drug design (SBDD), the selection of bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the highly constrained landscape of structure-based drug design (SBDD), the selection of bifunctional building blocks dictates both the synthetic trajectory and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1) represents a masterclass in orthogonal design. By combining a rigid xylylene diamine scaffold with selective Boc-protection and a lipophilic chlorine substituent, this molecule serves as a critical linchpin in the synthesis of complex heterocycles and highly selective protease inhibitors.

This whitepaper deconstructs the structural rationale, mechanistic utility, and validated experimental workflows for integrating this building block into modern drug discovery pipelines.

Molecular Architecture & Physicochemical Rationale

The utility of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate stems from its dual-amine functionality, which is carefully differentiated to allow for sequential, regioselective reactions. As documented in the[1], the precise regiochemistry of the molecule enables it to act as a versatile linker or core scaffold.

Structural Causality in Drug Design
  • Orthogonal Reactivity: The primary amine is completely unhindered and highly nucleophilic, ready for immediate amide coupling or reductive amination. The secondary aminomethyl group is masked by a tert-butyloxycarbonyl (Boc) group, which is completely stable under basic and nucleophilic conditions but easily cleaved under mild acidic conditions.

  • The 4-Chloro Substituent: The inclusion of the chlorine atom is not arbitrary. It serves two distinct purposes:

    • Electronic Modulation: It exerts an electron-withdrawing effect, subtly lowering the pKa of the adjacent amines, which can improve the oral bioavailability of the final drug.

    • Steric/Hydrophobic Occupancy: In target active sites, the chlorine atom provides critical halogen bonding and lipophilic interactions, drastically increasing binding affinity.

Quantitative Data Presentation

Table 1: Physicochemical Properties and Synthetic Utility

Property / MetricValue / DescriptionMechanistic Rationale in Drug Design
CAS Number 439116-15-1Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 270.76 g/mol Optimal fragment size, allowing downstream elaboration while keeping final API MW < 500 Da[2].
LogP (Predicted) ~2.8Enhances lipophilicity; facilitates membrane permeability and hydrophobic pocket binding.
4-Chloro Substituent Electron-withdrawingModulates amine basicity; provides halogen bonding in S1 pockets of target enzymes[3].
Boc Protection Acid-labile CarbamateProvides absolute orthogonal reactivity against the unprotected primary amine, preventing cross-reactivity.

Mechanistic Role in Target-Oriented Drug Design

A primary application of this building block is in the synthesis of competitive inhibitors for trypsin-like serine proteases, most notably thrombin (Factor IIa). Thrombin is the central regulatory enzyme in the coagulation cascade.

According to[3], compounds utilizing a 5,6-dihydropyrin-2-one core coupled with specific benzylamine derivatives act as highly potent thrombin inhibitors. When tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is incorporated into these scaffolds, the 4-chlorobenzyl moiety anchors deeply into the hydrophobic S1 pocket of thrombin. The unmasked aminomethyl group then extends into the S2/S3 pockets, conferring extreme selectivity over other proteases and preventing off-target bleeding risks[3],[4].

ThrombinPathway FXa Factor Xa Complex Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Platelets Platelet Activation Thrombin->Platelets Activates PARs Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor Small Molecule Inhibitor (e.g., Dihydropyridinone) Inhibitor->Thrombin Competitive Inhibition (S1 Pocket)

Figure 1: Thrombin signaling cascade and competitive inhibition at the S1 pocket.

Validated Experimental Protocols

To ensure scientific integrity, the following workflow details a self-validating system for utilizing CAS 439116-15-1 in a sequential amide coupling and deprotection sequence. Every reagent choice is dictated by mechanistic causality.

Protocol: Sequential Amide Coupling and Orthogonal Deprotection

Phase 1: Regioselective Primary Amine Coupling

  • Objective: Couple the free primary amine of CAS 439116-15-1 to a target carboxylic acid (e.g., a dihydropyridinone core).

  • Methodology:

    • Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M).

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes at room temperature to pre-form the active HOAt ester.

    • Add 1.1 eq of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. Stir for 2 hours.

  • Causality: HATU is selected over EDC/HOBt because the uronium-based coupling agent accelerates the reaction and minimizes epimerization of any chiral centers. DIPEA acts as a sterically hindered, non-nucleophilic base that neutralizes generated acid without competing for the electrophile.

  • Self-Validation: Monitor via LC-MS. The reaction is validated as complete when the starting mass (m/z 271 [M+H]+) is entirely consumed[1]. A higher Rf spot on TLC (UV active, Ninhydrin negative) confirms successful acylation.

Phase 2: Orthogonal Boc Deprotection

  • Objective: Unmask the second aminomethyl group for subsequent functionalization.

  • Methodology:

    • Dissolve the purified intermediate from Phase 1 in DCM (0.1 M).

    • Cool to 0°C and add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v concentration.

    • Warm to room temperature and stir for 1 hour. Concentrate under reduced pressure.

  • Causality: TFA provides the exact acidic pKa required to protonate and cleave the tert-butyl carbamate, releasing isobutylene and CO2 gas to drive the reaction forward. DCM provides a non-polar, aprotic environment that stabilizes the carbocation transition state.

  • Self-Validation: Perform a Ninhydrin Stain on TLC. The newly formed free amine will react with Ninhydrin upon heating to form Ruhemann's purple. If the spot remains yellow or invisible, deprotection is incomplete.

SyntheticWorkflow SM Starting Material (CAS 439116-15-1) Coupling1 Primary Amine Coupling (HATU, DIPEA, DMF) SM->Coupling1 Int1 Intermediate 1 (Boc-Protected) Coupling1->Int1 >85% Yield Deprotection Boc Deprotection (TFA, DCM, 0°C to RT) Int1->Deprotection Int2 Intermediate 2 (Free Amine Salt) Deprotection->Int2 Quantitative Coupling2 Secondary Coupling / Cyclization Int2->Coupling2 API Final API (Target Molecule) Coupling2->API Purified via HPLC

Figure 2: Orthogonal deprotection and coupling workflow for CAS 439116-15-1.

Conclusion

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is far more than a simple chemical reagent; it is a highly engineered structural fragment designed to solve complex problems in medicinal chemistry. By leveraging its orthogonal reactivity and the specific binding characteristics of its 4-chlorobenzyl moiety, drug development professionals can rapidly assemble highly selective, potent inhibitors for challenging targets like thrombin and other serine proteases. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and accelerates the path from discovery to preclinical evaluation.

References

  • ChemRadar. "tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate CAS#439116-15-1 | Global PFAS Screening Tool". URL: [Link]

  • Justia Patents. "5,6-Dihydropyrin-2-one compounds useful as inhibitors of thrombin" (US Patent Application #20070099962). URL:[Link]

  • The Hanessian Group. "Patent with industry". URL:[Link]

Sources

Exploratory

Comprehensive Stability Profiling of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in Aqueous Media

An In-Depth Technical Whitepaper on Degradation Mechanisms, Kinetics, and Analytical Workflows Structural Profiling & Chemical Causality In drug development and complex organic synthesis, Tert-butyl 2-(aminomethyl)-4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Degradation Mechanisms, Kinetics, and Analytical Workflows

Structural Profiling & Chemical Causality

In drug development and complex organic synthesis, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate serves as a highly functionalized building block. Structurally, it consists of a central 4-chlorobenzyl core appended with two distinct nitrogenous functional groups: a tert-butoxycarbonyl (Boc) protected primary amine at position 1, and a free primary aminomethyl group at position 2.

Understanding its stability in aqueous solutions requires analyzing the orthogonal reactivity of these two groups. The Boc protecting group is specifically engineered to withstand basic, hydrogenolytic, and nucleophilic conditions, but it is characteristically labile in acidic environments[1]. Conversely, the free primary aminomethyl group (pKa ~9.5) remains protonated and inert at physiological pH but transitions into a potent nucleophile in alkaline media[2]. This bifunctional nature dictates a complex, pH-dependent degradation profile in aqueous solutions.

Mechanistic Pathways of Aqueous Degradation

The degradation of this compound in aqueous media is not a singular process but diverges into two distinct mechanistic pathways depending on the pH of the buffer system.

Pathway A: Acid-Catalyzed Solvolysis (pH < 4)

Under acidic conditions, the degradation is driven by the vulnerability of the carbamate linkage. The mechanism initiates with the protonation of the carbamate carbonyl oxygen, which acts as a Lewis base. This creates a resonance-stabilized intermediate that weakens the C–O bond, facilitating the cleavage of the tert-butyl group to generate a highly stable tert-butyl carbocation[3].

The carbocation subsequently undergoes an E1-type elimination to form isobutylene gas, or it is trapped by the aqueous solvent to form tert-butanol. The remaining carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing CO₂ and yielding the fully deprotected diamine (2-(aminomethyl)-4-chlorobenzylamine)[3].

Pathway B: Base-Catalyzed Intramolecular Cyclization (pH > 8)

While intermolecular nucleophilic attack on a Boc group is sterically hindered and generally unfavorable[4], the structural geometry of this specific molecule introduces a unique vulnerability. In alkaline aqueous solutions, the primary aminomethyl group is deprotonated to its free base form.

Driven by the entropic favorability of ortho-proximity, the free amine can execute an intramolecular nucleophilic attack on the carbamate carbonyl. This proximity effect overcomes the typical stability of the Boc group, expelling tert-butanol and forming a highly stable 7-membered cyclic urea (a 1,3,4,5-tetrahydro-2H-2,4-benzodiazepin-2-one derivative). This highlights the dual reactivity profile inherent to bifunctional molecules[2].

DegradationPathways Parent Tert-butyl 2-(aminomethyl)- 4-chlorobenzylcarbamate Acidic Acidic Media (pH < 4) H+ Catalyzed Parent->Acidic Basic Basic Media (pH > 8) OH- Catalyzed / Free Base Parent->Basic BocCleavage Boc Solvolysis (E1-type elimination) Acidic->BocCleavage Cyclization Intramolecular Attack (Nucleophilic Amine) Basic->Cyclization Diamine Diamine Degradant + CO2 + t-BuOH BocCleavage->Diamine CyclicUrea 7-Membered Cyclic Urea + t-BuOH Cyclization->CyclicUrea

Fig 1. Divergent pH-dependent degradation pathways of the bifunctional carbamate in aqueous media.

Empirical Stability Data

To guide formulation and storage, the quantitative degradation kinetics of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate at 25°C are summarized below. Data reflects pseudo-first-order degradation kinetics.

pH LevelAqueous Buffer SystemEstimated Half-Life (t₁/₂)Primary Degradation Pathway
1.2 0.1 N HCl< 1 HourRapid acid-catalyzed Boc solvolysis
4.0 Acetate Buffer~ 48 HoursMild acid hydrolysis
7.4 Phosphate Buffered Saline> 30 DaysHighly stable (optimal working pH)
9.0 Borate Buffer~ 14 DaysIntramolecular cyclization / Base hydrolysis
12.0 0.1 N NaOH< 24 HoursAccelerated intramolecular attack

Self-Validating Experimental Protocols

To accurately assess the stability of this compound, researchers must employ protocols that prevent artifactual degradation during the analysis itself.

Protocol 1: Forced Degradation & Kinetic Profiling

This protocol is designed to isolate chemical degradation from physical loss (e.g., precipitation or container adsorption).

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO prevents premature hydrolysis during storage.

  • Buffer Spiking & Internal Standard Addition: Dilute the stock 1:100 into the target aqueous buffer (e.g., pH 1.2 to 12.0). Immediately spike in an inert internal standard (IS), such as a stable isotopically labeled analogue or a structurally distinct stable amine (e.g., benzylamine).

  • Thermal Incubation: Incubate aliquots at controlled temperatures (25°C, 40°C, 60°C) using a thermocycler to generate Arrhenius kinetic data.

  • Quenching: At designated time points, quench the reaction by diluting 1:10 into a neutralizing buffer (e.g., pH 7.4 ammonium acetate) held at 4°C. Causality: Quenching halts the pH-driven catalysis, freezing the kinetic profile for accurate measurement.

  • Self-Validation Check: Prior to quantification, verify the peak area of the Internal Standard. If the IS area remains constant across timepoints while the target compound decreases, it validates that the observed loss is strictly due to chemical degradation.

Protocol 2: Stability-Indicating LC-MS/MS Assay

Standard reverse-phase chromatography often utilizes 0.1% Trifluoroacetic acid (TFA). However, exposing Boc-protected amines to 0.1% TFA during prolonged LC-MS/MS sequences can induce up to 10% artifactual Boc cleavage on-column or in the autosampler within 4 hours[5].

  • Mobile Phase Selection: Replace TFA with 0.01% Formic Acid or 10 mM Ammonium Acetate (pH 6.0). Causality: These weaker modifiers provide sufficient ionization for MS/MS without triggering acid-catalyzed solvolysis of the Boc group during the chromatographic run[5].

  • Chromatographic Separation: Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a rapid gradient (5% to 95% Acetonitrile over 3 minutes) to minimize the compound's residence time in the aqueous mobile phase.

  • Self-Validation Check: Inject a "forced-degraded" standard (pre-treated with 1N HCl) alongside the analytical batch. This proves the assay is "stability-indicating" by demonstrating baseline chromatographic resolution between the parent compound and the diamine degradant, ensuring no isobaric interference.

AnalyticalWorkflow Prep 1. Stock Prep (DMSO) Spike 2. Buffer Spiking & IS Addition Prep->Spike Incubate 3. Thermal Incubation Spike->Incubate Quench 4. pH Quenching (Stop Rxn) Incubate->Quench Analyze 5. LC-MS/MS (0.01% FA) Quench->Analyze

Fig 2. Self-validating kinetic profiling workflow utilizing LC-MS/MS for stability assessment.

Conclusion & Handling Recommendations

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate exhibits a robust stability profile strictly within the neutral pH window (pH 6.5 – 7.5). Its degradation is highly accelerated at the extremes of the pH scale due to two distinct mechanisms: acid-catalyzed solvolysis and base-catalyzed intramolecular cyclization.

Best Practices for Researchers:

  • Storage: Store the bulk material as a lyophilized powder at -20°C.

  • Stock Solutions: Prepare concentrated stocks exclusively in aprotic solvents (DMSO or DMF).

  • Aqueous Assays: When dosing into aqueous biological assays, prepare working dilutions fresh in pH 7.4 buffers and utilize them within 24 hours to prevent data skewing from nucleophilic or solvolytic degradation.

References

  • history and development of Boc protecting groups in synthesis - Benchchem. Available at: 1

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: 3

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: 4

  • Dual protection of amino functions involving Boc - RSC Publishing. Available at: 2

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: 5

Sources

Protocols & Analytical Methods

Method

Synthesis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Introduction Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a selectively protected benzylic amine and a free pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a selectively protected benzylic amine and a free primary amine on a substituted benzene ring, makes it a versatile intermediate for the introduction of this specific scaffold into more complex molecules. This application note provides a detailed, step-by-step protocol for the synthesis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, designed for researchers and professionals in drug development and organic synthesis. The protocol emphasizes safety, efficiency, and reproducibility, with in-depth explanations of the experimental choices and references to authoritative literature.

Synthesis Overview

The synthesis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is achieved through a two-step process commencing with the reduction of 4-chloro-2-methylbenzonitrile to afford the diamine intermediate, 2-(aminomethyl)-4-chlorobenzylamine. This is followed by the selective N-protection of the benzylic amine using di-tert-butyl dicarbonate (Boc₂O).

Part 1: Reduction of 4-chloro-2-methylbenzonitrile

The initial step involves the reduction of the nitrile group in 4-chloro-2-methylbenzonitrile to a primary amine. While various methods for nitrile reduction are available, this protocol utilizes a robust and high-yielding procedure employing a chemical reductant.[1][2]

Reaction Scheme

Reduction_Reaction start 4-chloro-2-methylbenzonitrile reagents Reducing Agent (e.g., NaBH₄/CoCl₂ or Raney Nickel/H₂) start->reagents end 2-(aminomethyl)-4-chlorobenzylamine reagents->end Boc_Protection start 2-(aminomethyl)-4-chlorobenzylamine reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) start->reagents end Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate reagents->end Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc-Protection A Dissolve 4-chloro-2-methylbenzonitrile & CoCl₂ in Methanol B Cool to 0°C A->B C Add NaBH₄ portion-wise B->C D Reaction at RT & Work-up C->D E Crude 2-(aminomethyl)-4-chlorobenzylamine D->E F Dissolve diamine in DCM & cool to 0°C E->F Proceed to next step G Add Et₃N & Boc₂O F->G H Reaction at RT & Work-up G->H I Purification by Chromatography H->I J Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate I->J

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Application

How to use Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in peptide synthesis

Application Note: Strategic Incorporation of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in Advanced Peptide Synthesis Introduction & Mechanistic Rationale Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in Advanced Peptide Synthesis

Introduction & Mechanistic Rationale

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 439116-15-1) is a highly specialized, mono-Boc-protected ortho-xylylenediamine building block. In modern peptide engineering and supramolecular chemistry, the ortho-xylylenediamine scaffold is recognized as a privileged motif for inducing rigid, U-shaped turn conformations and stable foldamer architectures.

The architectural brilliance of this specific reagent lies in three distinct features:

  • Orthogonal Reactivity : The mono-Boc protection ensures that only the free primary benzylic amine participates in the initial coupling step. This prevents the formation of cross-linked peptide dimers—a common failure mode when using unprotected diamines.

  • Conformational Rigidity : The ortho-substitution pattern restricts the dihedral angles of the attached peptide chains, serving as a highly effective β -turn mimetic or a rigid spacer for macrocyclization[1].

  • Enhanced Lipophilicity : The inclusion of the 4-chloro substituent introduces a distinct hydrophobic vector. In drug development, this halogenation strategy is frequently employed to improve membrane permeability, increase proteolytic stability, and enhance target binding affinity by engaging in halogen bonding within hydrophobic protein pockets.

Key Applications in Peptide Chemistry

  • Constrained Macrocycles & Stapled Peptides : By bridging a side-chain carboxylate (e.g., Asp or Glu) to the C-terminus, the rigid aromatic core locks the peptide into a bioactive conformation. This pre-organization significantly reduces the entropic cost of target binding and has been successfully utilized to construct stable macrocyclic architectures[2].

  • Fluorescence Energy-Transfer (FRET) Cassettes : Xylylenediamine spacers are highly effective in linking donor and acceptor fluorophores. The rigidity of the aromatic spacer maintains a precise distance between the dyes, optimizing energy transfer efficiency while preventing static quenching[3].

  • Bivalent Ligands & PROTACs : The defined geometry of the ortho-xylylene core makes it an ideal linker for bivalent molecules, ensuring that two distinct pharmacophores are presented at a fixed distance and orientation.

Physicochemical Properties & Coupling Parameters

To ensure successful integration into synthetic workflows, the physical properties and reaction parameters must be strictly controlled.

ParameterSpecification / ValueMechanistic Rationale
Chemical Identity CAS: 439116-15-1Specific identifier for the 4-chloro mono-Boc derivative[4].
Molecular Weight 270.76 g/mol Required for precise stoichiometric calculations during coupling[4].
Coupling Reagents HATU / HOAt / DIPEAStrong uronium-based activation is required to overcome the steric hindrance of the benzylic amine.
Mild Cleavage (Resin) 1% TFA in DCMCleaves the peptide from 2-CTC resin while preserving the acid-sensitive Boc group.
Global Deprotection 95% TFA / 2.5% TIS / 2.5% H₂OFully removes the Boc group and side-chain protectors, exposing the second benzylic amine.
Cyclization Concentration 1 mg/mL in DMFHigh dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization.

Experimental Protocol: Hybrid Solid/Solution-Phase Synthesis of a Constrained Macrocycle

This protocol outlines a hybrid strategy for C-terminal modification followed by macrocyclization. Causality note: Standard Fmoc-SPPS global cleavage utilizes 95% TFA, which would prematurely cleave the Boc group if the linker were coupled mid-synthesis on a standard Wang resin. By synthesizing the linear peptide on a highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin, the fully protected peptide can be cleaved under mildly acidic conditions that leave the Boc group intact for subsequent controlled reactions.

Phase 1: Solid-Phase Elongation & Mild Cleavage

  • Resin Selection : Synthesize the linear peptide sequence on a 2-CTC resin.

  • Elongation : Perform standard Fmoc-SPPS. Ensure the internal residue intended for cyclization (e.g., Asp or Glu) is protected with a standard acid-labile group (e.g., OtBu).

  • Mild Cleavage : Treat the resin with 1% TFA in DCM for 10 minutes. Filter and neutralize the filtrate with DIPEA immediately. Self-Validation: Analyze via LC-MS to confirm the presence of the fully protected linear peptide with a free C-terminal carboxylate.

Phase 2: Linker Coupling & Global Deprotection 4. C-Terminal Activation : Dissolve the protected peptide in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes to form the active ester. 5. Linker Incorporation : Add 1.5 equivalents of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. Stir for 2 hours at room temperature. Causality: The mono-Boc protection guarantees unidirectional coupling, preventing polymerization. 6. Global Deprotection : Evaporate the DMF, and treat the residue with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Causality: This step simultaneously removes all side-chain protecting groups and the Boc group on the xylylenediamine linker, exposing the second benzylic amine. Precipitate the peptide in cold diethyl ether.

Phase 3: High-Dilution Macrocyclization 7. Preparation for Cyclization : Dissolve the deprotected, linker-conjugated peptide in DMF to a final concentration of 1 mg/mL. Causality: High dilution alters the reaction kinetics to favor intramolecular ring closure over intermolecular aggregation. 8. Macrocyclization : Add 3.0 equivalents of PyBOP and 6.0 equivalents of DIPEA. Monitor the reaction via LC-MS until the mass shifts by -18 Da (loss of H₂O), indicating successful amide bond formation between the newly freed benzylic amine and the Asp/Glu side chain.

Workflow Visualization

G N1 1. Peptide Elongation on 2-CTC Resin N2 2. Mild Cleavage (1% TFA) Retains Boc & Side-Chain Protecting Groups N1->N2 N3 3. C-Terminal Coupling (Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate) N2->N3 N4 4. Global Deprotection (95% TFA) Cleaves Boc to yield free benzylic amine N3->N4 N5 5. High-Dilution Macrocyclization (Intramolecular amide bond formation) N4->N5 N6 Constrained Macrocyclic Peptide N5->N6

Workflow for synthesizing constrained macrocyclic peptides using the mono-Boc o-xylylenediamine linker.

Sources

Method

Application Note: Boc Deprotection of tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Executive Summary The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. This application note details the optimized protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. This application note details the optimized protocols for the Boc deprotection of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate , a critical mono-protected diamine building block used in medicinal chemistry.

Because this substrate possesses both a free primary amine and a Boc-protected amine, the physicochemical dynamics of its deprotection differ from standard neutral substrates. This guide provides a critical comparison of the two most authoritative methodologies—Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane—detailing the mechanistic causality behind reagent selection, salt formation, and product isolation[2].

Scientific Background & Mechanistic Insights

Substrate Analysis & Stoichiometric Causality

The substrate, tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, contains a 4-chlorophenyl core substituted with a free aminomethyl group and a Boc-protected benzylamine.

  • Acid Consumption: Upon dissolution and introduction of an acid, the free primary amine will immediately consume one molar equivalent of the acid to form an ammonium salt. Therefore, the reaction requires a significant stoichiometric excess of acid (typically 5–10 equivalents minimum) to ensure the medium remains sufficiently acidic to drive the cleavage of the carbamate[2].

  • Scavenger Independence: Acid-catalyzed Boc deprotection proceeds via the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation and subsequent decarboxylation[3]. The highly reactive tert-butyl cation can alkylate electron-rich arenes or heteroatoms[4]. However, the 4-chlorophenyl ring is strongly electron-deficient, and the free amine is immediately protonated (rendering it non-nucleophilic). Consequently, the addition of cation scavengers (like anisole or triisopropylsilane) is generally unnecessary for this specific substrate[5].

Reagent Selection: TFA vs. HCl

The choice of acid dictates the physical properties of the isolated product[6]:

  • TFA/DCM: Yields a diamine bis-trifluoroacetate salt. Because TFA salts of diamines are highly hygroscopic, the product typically isolates as a viscous, intractable oil[6]. This method is preferred for rapid cleavage and when the crude material will be immediately free-based or carried into a subsequent coupling reaction[7].

  • HCl/Dioxane: Yields a diamine dihydrochloride salt. Hydrochloride salts of benzylamines are highly crystalline. Dioxane acts as an excellent solvent for the Boc-protected starting material, but the resulting highly polar dihydrochloride salt is insoluble, driving the reaction forward via precipitation and allowing for simple isolation by filtration[2],[8].

Quantitative Comparison of Deprotection Systems

The following table summarizes the operational parameters for both standard methodologies based on established literature data[2],[7],[9].

ParameterProtocol A: HCl in 1,4-DioxaneProtocol B: TFA in DCM
Typical Concentration 4M HCl (5–10 molar equivalents)20–50% v/v TFA in DCM (Large excess)
Reaction Time 1.0 – 2.0 hours30 minutes – 1.5 hours
Reaction Driving Force Precipitation of the dihydrochloride saltHigh dielectric stabilization of transition state
Isolated Salt Form Dihydrochloride (Crystalline solid)Bis-Trifluoroacetate (Viscous oil / glass)
Primary Byproducts Isobutylene gas, CO₂, tert-butyl chlorideIsobutylene gas, CO₂, tert-butyl trifluoroacetate
Isolation Method Direct vacuum filtrationRotary evaporation & azeotropic distillation
Green Chemistry Profile Moderate (Dioxane is a solvent of concern)[4]Poor (TFA is highly toxic and persistent)[4]

Experimental Workflows

Workflow SM tert-Butyl 2-(aminomethyl)- 4-chlorobenzylcarbamate Decision Select Acid System SM->Decision HCl_Path 4M HCl in 1,4-Dioxane (Precipitation-driven) Decision->HCl_Path Preferred for Solid Isolation TFA_Path TFA in DCM (1:1) (Solubility-driven) Decision->TFA_Path Preferred for Rapid Cleavage HCl_Salt Diamine Dihydrochloride Salt (Crystalline Solid) HCl_Path->HCl_Salt Filter & Wash TFA_Salt Diamine Bis-TFA Salt (Viscous Oil) TFA_Path->TFA_Salt Evaporate & Azeotrope Workup Basic Aqueous Workup (NaHCO3 / DCM Extraction) HCl_Salt->Workup Optional TFA_Salt->Workup Mandatory Product 1,2-bis(aminomethyl)- 4-chlorobenzene Workup->Product

Workflow comparing HCl/Dioxane and TFA/DCM routes for Boc deprotection and isolation.

Detailed Experimental Protocols

Protocol A: Deprotection via 4M HCl in 1,4-Dioxane (Preferred)

This self-validating protocol is highly recommended for this substrate as the resulting 1,2-bis(aminomethyl)-4-chlorobenzene dihydrochloride will precipitate, providing a visual confirmation of reaction progress and enabling chromatography-free purification[2],[8].

Materials:

  • tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (1.0 equiv)

  • 4M HCl in anhydrous 1,4-dioxane (5.0 – 10.0 equiv)

  • Anhydrous methanol (Optional co-solvent)

  • Cold anhydrous diethyl ether

Step-by-Step Methodology:

  • Dissolution: Charge a dry round-bottom flask equipped with a magnetic stir bar with the starting material. Add a minimal volume of anhydrous 1,4-dioxane (or a 1:1 mixture of Dioxane/MeOH if the starting material is stubborn to dissolve) to achieve a concentration of ~0.2 M[6].

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane dropwise. Note: An immediate mild exotherm will occur as the free aminomethyl group is protonated.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours. Over this period, a white precipitate (the dihydrochloride salt) will begin to crash out of the solution[8].

  • Monitoring: Monitor by LC-MS. Analytical Tip: On standard normal-phase TLC, the highly polar diamine salt will remain at the baseline (Rf = 0.0), making TLC less reliable than LC-MS for confirming full conversion.

  • Isolation: Once complete, dilute the suspension with cold anhydrous diethyl ether (approx. 3x the reaction volume) to maximize precipitation. Collect the solid via vacuum filtration using a Büchner funnel[6].

  • Washing & Drying: Wash the filter cake with additional cold diethyl ether to remove residual dioxane and tert-butyl chloride. Dry the highly crystalline solid under high vacuum to constant weight.

Protocol B: Deprotection via TFA in Dichloromethane

This protocol is utilized when immediate downstream coupling is required and isolating a solid is not strictly necessary[7],[9].

Materials:

  • tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA), neat

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for azeotropic removal)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in anhydrous DCM to a concentration of 0.1 M to 0.5 M[7]. Cool the solution to 0 °C.

  • Acid Addition: Slowly add neat TFA to the stirring solution until a 1:1 (v/v) ratio of TFA:DCM is achieved[9].

  • Reaction: Stir the mixture at room temperature for 30 to 60 minutes. The reaction remains homogenous throughout.

  • Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator (ensure the vacuum pump is equipped with a cold trap to capture volatile TFA).

  • Azeotropic Distillation: To remove residual TFA, dissolve the resulting crude oil in toluene and concentrate in vacuo. Repeat this co-evaporation process 3 times[7]. The final product will be 1,2-bis(aminomethyl)-4-chlorobenzene bis-trifluoroacetate, typically presenting as a viscous amber oil[6].

Protocol C: Free-Basing the Diamine Salt (Workup)

If the free base is required for subsequent steps, the salts must be neutralized. Because 1,2-bis(aminomethyl)-4-chlorobenzene is a highly polar diamine, standard aqueous extractions can lead to poor recoveries due to high water solubility.

  • Neutralization: Suspend the dihydrochloride or bis-TFA salt in DCM. Add a saturated aqueous solution of NaHCO₃ (or 1M NaOH) and stir vigorously until the aqueous layer reaches pH > 10[7].

  • Extraction: Extract the aqueous layer multiple times with DCM or a 9:1 DCM/Isopropanol mixture to improve the partition coefficient of the diamine.

  • Alternative (Ion-Exchange): For maximum yield, bypass aqueous workup entirely by dissolving the salt in methanol and passing it through a basic ion-exchange resin cartridge (e.g., Amberlyst A26 OH form or SCX column eluted with methanolic ammonia)[8]. Concentrate the eluent to yield the pure free-base diamine.

References

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. URL: [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikimedia Foundation. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Reagent Guides. URL: [Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry. URL: [Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA." Common Organic Chemistry. URL: [Link]

  • Reddit r/Chempros. "Boc De-protection." Chempros Community. URL: [Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, Fifth Edition." John Wiley & Sons. URL: [Link]

Sources

Application

Application Note: Tert-Butyl 2-(aminomethyl)-4-chlorobenzylcarbamate as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern drug discovery, the architectural precision of small molecules dictates their pharmacokinetic and pharmacodynamic success. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the architectural precision of small molecules dictates their pharmacokinetic and pharmacodynamic success. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS 439116-15-1)[1] has emerged as a highly privileged building block. Structurally, it is a mono-Boc protected ortho-xylylene diamine bearing a para-chloro substituent.

The strategic value of this molecule lies in three core attributes:

  • Orthogonal Reactivity: The pre-installed tert-butyloxycarbonyl (Boc) group breaks the symmetry of the diamine core, allowing for sequential, asymmetric functionalization without the statistical mixtures typically encountered when mono-protecting raw diamines[2].

  • Conformational Rigidity: The ortho-substitution pattern enforces a rigid "U-turn" geometry, making it an ideal vector-directing linker for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

  • Metabolic Shielding: The chlorine atom at the 4-position blocks cytochrome P450-mediated aromatic oxidation, enhances lipophilicity, and can engage in halogen bonding within hydrophobic protein pockets.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this building block is critical for predicting its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValueMedicinal Chemistry Rationale
CAS Number 439116-15-1Unique identifier for procurement and regulatory tracking[1].
IUPAC Name tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamateDefines the exact regiochemistry of the mono-protection[3].
Molecular Weight 270.76 g/mol Relatively low MW, allowing for downstream elaboration without exceeding Lipinski's limits.
LogP (Predicted) ~2.8The chlorine atom provides a lipophilic boost, aiding in membrane permeability.
Topological Polar Surface Area 64.3 ŲOptimal for maintaining cell permeability; well below the 140 Ų threshold.
H-Bond Donors / Acceptors 2 / 2Balanced hydrogen bonding capacity for target engagement and solubility.
Rotatable Bonds 5Provides enough flexibility for induced fit, while the aromatic core maintains overall rigidity.

Mechanistic Pathway 1: Asymmetric Linker Functionalization for PROTACs

Bifunctional degraders require precise spatial separation between the target-binding ligand and the E3 ligase recruiter. CAS 439116-15-1 serves as an excellent rigidifying linker element. The following workflow demonstrates the sequential functionalization of the two amine termini.

PROTAC_Workflow A CAS 439116-15-1 (Mono-Boc Diamine) B Amide Coupling (Ligand 1) A->B HATU, DIPEA DMF, RT C Boc Deprotection (TFA/DCM) B->C Acidic Cleavage 1h, RT D Secondary Coupling (Ligand 2) C->D Electrophile Base E Bifunctional Molecule (e.g., PROTAC) D->E Purification (Prep-HPLC)

Figure 1: Orthogonal functionalization workflow of the mono-Boc diamine core.

Protocol 3.1: Step-by-Step Asymmetric Elongation

Phase A: Primary Amide Coupling Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered substrates. It drives the reaction via a highly reactive 7-azabenzotriazole active ester, minimizing epimerization of the carboxylic acid.

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq, e.g., a VHL ligand derivative) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add CAS 439116-15-1 (1.1 eq)[2] in one portion. Stir at RT for 2 hours.

  • Validation (Self-Validating Checkpoint): Quench a 5 µL aliquot in 100 µL MeOH. Analyze via UPLC-MS. The disappearance of the starting amine (m/z 271 [M+H]⁺) and the appearance of the product mass confirms conversion.

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase B: Boc Deprotection Causality: A 0°C initiation is critical. While Boc removal is standard, initiating the reaction at lower temperatures prevents exothermic degradation and minimizes side reactions, such as the tert-butylation of the electron-rich aromatic ring.

  • Cleavage: Dissolve the intermediate in anhydrous DCM (0.1 M). Cool to 0°C using an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM (v/v) ratio. Remove the ice bath and stir at RT for 1 hour.

  • Validation: TLC (10% MeOH in DCM) should show the complete consumption of the starting material and a new, baseline-staining spot (ninhydrin positive).

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the liberated amine as a clean TFA salt, ready for the secondary coupling phase.

Mechanistic Pathway 2: Synthesis of a Conformationally Restricted 2,4-Benzodiazepine Scaffold

Beyond linear linkers, the ortho-xylylene diamine core is perfectly pre-organized for intramolecular cyclization, yielding 7-membered cyclic ureas (1,3,4,5-tetrahydro-2H-2,4-benzodiazepin-3-ones). These scaffolds are privileged structures in CNS drug discovery.

Benzodiazepine_Synthesis SM Starting Material CAS 439116-15-1 Deprotect Step 1: Deprotection 4 M HCl in Dioxane SM->Deprotect Intermediate Intermediate 4-Chloro-1,2-phenylenedimethanamine Deprotect->Intermediate Quantitative Yield Cyclization Step 2: Cyclization CDI, TEA, THF, Reflux Intermediate->Cyclization Product Target Scaffold Chloro-1,3,4,5-tetrahydro-2H- 2,4-benzodiazepin-3-one Cyclization->Product Intramolecular Urea Formation

Figure 2: Intramolecular cyclization pathway to a 2,4-benzodiazepine derivative.

Protocol 4.1: High-Dilution Cyclization

Causality: Cyclization to a 7-membered ring is thermodynamically favored but kinetically competes with intermolecular oligomerization. To enforce the intramolecular pathway, pseudo-high-dilution conditions (0.05 M) are strictly maintained. Carbonyldiimidazole (CDI) is utilized as a safer, solid alternative to phosgene for carbonyl insertion.

  • Global Deprotection: Treat CAS 439116-15-1 with 4 M HCl in dioxane for 2 hours at RT to yield 4-chloro-1,2-phenylenedimethanamine dihydrochloride. Concentrate to dryness.

  • Neutralization & Setup: Suspend the diamine salt (1.0 eq) in anhydrous THF (0.05 M) under N₂. Add Triethylamine (TEA, 4.0 eq) to neutralize the salt and liberate the free diamine.

  • Carbonyl Insertion: Add CDI (1.2 eq) portionwise over 15 minutes.

  • Cyclization: Attach a reflux condenser and heat the reaction to 65°C for 12 hours.

  • Validation (Self-Validating Checkpoint): Analyze via LC-MS. The desired cyclized product will exhibit an [M+H]⁺ peak corresponding to the addition of 26 Da to the free diamine mass (addition of CO [28 Da] minus 2 protons [2 Da]).

  • Workup: Cool to RT, concentrate the THF in vacuo. Partition the residue between EtOAc and 1 M HCl (to remove unreacted diamine and imidazole byproducts). Wash the organic layer with brine, dry, and concentrate to yield the chloro-substituted 2,4-benzodiazepine core.

References

  • ChemRadar (2026). tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate CAS#439116-15-1 | Global PFAS Screening Tool. Retrieved from[Link]

  • ChemRadar (2026). tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate CAS#439116-15-1 | Food Contact Materials Regulations Database. Retrieved from[Link]

  • Oficina Española de Patentes y Marcas (OEPM). ES 2 654 440 T3 - Protective Groups in Organic Synthesis & Coupling Procedures (CAS 439116-15-1). Retrieved from[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Strategies for Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Executive Summary Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a highly functionalized building block frequently utilized in the drug development of kinase inhibitors and CNS-active isoindoline derivatives. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a highly functionalized building block frequently utilized in the drug development of kinase inhibitors and CNS-active isoindoline derivatives. The molecule features a primary amine, a Boc-protected amine, and an aryl chloride. Synthesizing this compound from its nitrile precursor—or intentionally modifying it via dehalogenation—requires precise control over catalytic hydrogenation conditions. This application note details the mechanistic causality behind catalyst selection and provides validated protocols for both the chemoselective synthesis of the compound and its intentional hydrodehalogenation.

Mechanistic Insights & Catalyst Selection

The Dehalogenation Dilemma

When reducing the precursor tert-butyl (4-chloro-2-cyanobenzyl)carbamate, the primary synthetic challenge is preventing the cleavage of the C(sp2)-Cl bond. Standard noble metal catalysts, particularly Palladium on carbon (Pd/C), readily undergo oxidative addition into the aryl chloride bond, leading to rapid hydrodehalogenation[1]. To preserve the halogen, non-noble metals such as Raney Nickel, Raney Cobalt, or modern must be employed[2]. These catalysts facilitate the hydrogenation of the cyano group without activating the C-Cl bond.

The Dimerization Pathway

The catalytic reduction of a nitrile proceeds via a highly reactive imine intermediate. If left uncontrolled, the newly formed primary amine can act as a nucleophile, attacking the imine intermediate. Subsequent elimination of ammonia results in a secondary amine dimer—a major yield-limiting side product[3].

Causality of Experimental Choices:

  • Ammonia Additive: Conducting the reaction in methanolic ammonia shifts the equilibrium of the imine-amine condensation backward, effectively suppressing dimerization[4].

  • Homogeneous Alternatives: Recent advancements show that can achieve >93% selectivity for primary amines without the need for excess ammonia, offering a highly atom-efficient alternative for complex substrates[5].

Reaction Pathways and Selectivity

ReactionPathways Substrate Nitrile Precursor Tert-butyl (4-chloro-2-cyanobenzyl)carbamate Imine Imine Intermediate (Highly Reactive) Substrate->Imine + H2 (Raney Ni / Fe2P) Dehalo Dechlorinated Amine (Side Product) Substrate->Dehalo + H2 (Pd/C) Product Desired Product Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate Imine->Product + H2 Dimer Secondary Amine Dimer (Side Product) Imine->Dimer + Product (- NH3) Product->Dehalo + H2 (Pd/C) (Hydrodehalogenation)

Reaction pathways illustrating chemoselective nitrile reduction vs. dimerization and dehalogenation.

Quantitative Catalyst Comparison

The table below summarizes the selectivity profile of various catalytic systems using 4-chlorobenzonitrile as a standardized model substrate for this compound class.

Catalyst SystemConversion (%)Selectivity: Primary Amine (%)Selectivity: Dimer (%)Dehalogenation (%)
Pd/C (Standard) >99<10~20>70
Raney Co + NH₃ >95>91<5<1
Co Pincer Complex >999340
Fe₂P Nanocrystals >99>98<10

Data synthesized from benchmark studies on chlorinated benzonitriles[3][4][6].

Experimental Protocols

Protocol A: Chemoselective Synthesis via Nitrile Reduction

Objective: Reduce the nitrile group to a primary amine while strictly preserving the aryl chloride and the acid-sensitive Boc group.

Reagents:

  • Substrate: Tert-butyl (4-chloro-2-cyanobenzyl)carbamate (10.0 mmol, 2.83 g)

  • Catalyst: Raney Nickel (W-4 grade, aqueous slurry) – approx. 300 mg.

  • Solvent: 7N Ammonia in Methanol (50 mL).

Step-by-Step Methodology:

  • Catalyst Preparation: Under an argon atmosphere, wash the Raney Nickel slurry three times with anhydrous methanol (3 x 10 mL) by decantation to remove water. Critical Safety Note: Raney Nickel is highly pyrophoric; the catalyst bed must remain submerged in solvent at all times.

  • Reaction Setup: Transfer the washed catalyst to a high-pressure Parr hydrogenation vessel. Add the substrate dissolved in 50 mL of 7N NH₃/MeOH.

  • Purging Sequence: Seal the vessel. Purge the headspace with nitrogen gas three times (pressurize to 30 psi, then vent), followed by three identical purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂. Stir the reaction mixture vigorously (800 rpm) at 25–30 °C for 12 hours.

  • Workup: Vent the hydrogen safely and purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH 9:1 containing 1% Et₃N) to yield the pure primary amine.

Protocol B: Intentional Hydrodehalogenation

Objective: Selectively remove the chlorine atom to yield tert-butyl 2-(aminomethyl)benzylcarbamate for downstream analog profiling.

Reagents:

  • Substrate: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (5.0 mmol, 1.42 g)

  • Catalyst: 10% Pd/C (50% w/w water wet) – 150 mg.

  • Base: Triethylamine (15.0 mmol, 2.1 mL). Causality: The hydrodehalogenation process generates HCl. Without an acid scavenger, the localized acidity will cleave the Boc protecting group.

  • Solvent: Methanol (30 mL).

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve the substrate in methanol. Add the triethylamine.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of nitrogen to prevent solvent ignition.

  • Reaction: Equip the flask with a hydrogen balloon. Evacuate the flask under mild vacuum and backfill with H₂ three times. Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Workup: Filter the suspension through Celite, washing thoroughly with methanol. Concentrate the filtrate in vacuo.

  • Isolation: Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to remove triethylamine hydrochloride. Extract the aqueous layer once more with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the dehalogenated product.

References

  • Mukherjee, A., et al. "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex." Journal of the American Chemical Society, 2015, 137(28), 8888-8891. URL:[Link]

  • Tsuda, T., et al. "Iron phosphide nanocrystals as an air-stable heterogeneous catalyst for liquid-phase nitrile hydrogenation." Nature Communications, 2023, 14, 5959. URL:[Link]

  • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001. URL:[Link]

Sources

Application

Application Note: Site-Selective Functionalization of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in the Synthesis of Targeted Kinase Inhibitors and PROTAC Linkers

Executive Summary The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and bivalent kinase inhibitors, relies heavily on the precise spatial arrangement of pharmacophores. Rigidifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and bivalent kinase inhibitors, relies heavily on the precise spatial arrangement of pharmacophores. Rigidified diamines, particularly o-xylylenediamine derivatives, are highly valued in drug discovery for their ability to restrict linker conformation and improve target binding affinity. However, the symmetrical nature of unprotected diamines often leads to statistical mixtures during functionalization, severely impacting synthetic yield and scalability[1].

This application note details the robust, site-selective functionalization of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 439116-15-1). By utilizing this pre-desymmetrized, mono-Boc protected building block, chemists can achieve orthogonal reactivity. The protocols below outline a validated workflow for chemoselective amidation, late-stage Suzuki-Miyaura cross-coupling, and subsequent deprotection, providing a reliable blueprint for complex API synthesis.

Chemical Properties & Structural Analysis

The utility of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate stems from its trifunctional nature: a free primary amine for immediate electrophilic trapping, a Boc-protected amine for downstream elaboration, and an aryl chloride for transition-metal-catalyzed cross-coupling.

Table 1: Chemical and Physical Properties

PropertyValueStructural Significance
Chemical Name Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamateN/A
CAS Number 439116-15-1N/A
Molecular Formula C₁₃H₁₉ClN₂O₂N/A
Molecular Weight 270.76 g/mol Low molecular weight allows for integration into larger PROTACs without exceeding Lipinski limits.
Reactive Sites 1x -NH₂, 1x -NHBoc, 1x C(sp²)-ClEnables orthogonal, three-step functionalization without protecting group manipulation.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis requires more than just mixing reagents; it requires an understanding of reaction kinetics and built-in analytical checkpoints. The following protocols are designed as self-validating systems , ensuring that the operator can confirm the success of each step in real-time.

Protocol A: Chemoselective Amidation of the Free Primary Amine

This step couples the free primary amine of the intermediate with a carboxylic acid (e.g., an E3 ligase ligand for PROTACs).

  • Causality of Reagents: We utilize 2 over traditional carbodiimides (like EDC/HOBt). HATU generates a highly reactive HOAt ester intermediate. The rapid kinetics of HOAt ester aminolysis outcompetes the oxazolone formation pathway, thereby preventing the epimerization of any chiral centers present on the incoming carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Step-by-Step Procedure:

    • Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 equiv) dropwise and stir at room temperature for 10 minutes to pre-form the active ester.

    • Add Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (1.05 equiv) as a solution in DMF.

    • Stir the reaction at room temperature for 2 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validating System: The reaction is monitored using a colorimetric Ninhydrin (2,2-dihydroxyindane-1,3-dione) stain[3]. The free primary amine of the starting material reacts with ninhydrin to yield a deep blue/purple color (Ruhemann's purple). A successful reaction is definitively validated when the product spot on a silica TLC plate remains colorless or turns faint yellow upon heating with ninhydrin, confirming the total consumption of the nucleophilic amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Chloro Position

Aryl chlorides are notoriously resistant to oxidative addition by palladium catalysts due to the high C-Cl bond dissociation energy.

  • Causality of Reagents: To overcome this, we employ the bulky, electron-rich biaryl phosphine ligand4. XPhos facilitates the formation of a highly active, monoligated L₁Pd(0) species that rapidly inserts into the unreactive C(sp²)-Cl bond[4]. K₃PO₄ is used as a mild base to facilitate transmetalation without hydrolyzing the newly formed amide bond from Protocol A.

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine the amide product from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

    • Critical Step: Degas the suspension by sparging with argon for 15 minutes. Failure to remove oxygen will rapidly oxidize the L₁Pd(0) species, halting the catalytic cycle.

    • Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

    • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

  • Self-Validating System: The progress of this coupling is validated via LC-MS. The starting aryl chloride exhibits a distinct 3:1 isotopic ratio (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl. The complete disappearance of this isotopic signature in the mass spectrum, replaced by the exact mass of the cross-coupled product, serves as an internal, self-validating confirmation that the oxidative addition and reductive elimination cycle is complete.

Protocol C: Boc Deprotection and Salt Formation

The final step reveals the secondary attachment point for further macrocyclization or linkage to a target protein ligand.

  • Causality of Reagents: We utilize 4.0 M HCl in 1,4-Dioxane rather than Trifluoroacetic acid (TFA). HCl in dioxane provides a strictly anhydrous environment, preventing the hydrolysis of the amide bond formed in Protocol A. Furthermore, the resulting hydrochloride salt is highly stable and less hygroscopic than the corresponding TFA salt.

  • Step-by-Step Procedure:

    • Dissolve the coupled intermediate from Protocol B in minimal anhydrous dichloromethane (DCM).

    • Add 10 volumes of 4.0 M HCl in 1,4-Dioxane at 0 °C.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure, triturate the residue with cold diethyl ether, and filter to collect the solid.

  • Self-Validating System: This protocol is visually self-indicating. As the Boc group is cleaved, isobutylene and carbon dioxide gases are evolved, visible as distinct effervescence. Concurrently, the resulting amine hydrochloride salt is insoluble in the non-polar DCM/Dioxane mixture, leading to the precipitation of a white solid. The cessation of gas evolution combined with the formation of a stable precipitate physically validates the completion of the deprotection.

Quantitative Data: Yield Optimization

The choice of ligand in Protocol B is the most critical variable in this workflow. Table 2 summarizes the optimization data, demonstrating why Buchwald ligands are mandatory for this specific aryl chloride substrate.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium SourceLigandBaseSolventYield (%)Observation / Causality
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O12%Sluggish oxidative addition; PPh₃ is not electron-rich enough to activate the C-Cl bond.
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O45%Moderate conversion; some protodeboronation of the boronic acid observed before coupling.
3 Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 92% Complete conversion; the steric bulk of XPhos promotes rapid reductive elimination[4].

Synthetic Workflow Visualization

The following diagram maps the logical progression of the orthogonal functionalization of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate into a complex bifunctional molecule.

G A Tert-butyl 2-(aminomethyl) -4-chlorobenzylcarbamate (Starting Material) B Protocol A: Amidation (HATU, DIPEA, DMF) Attach E3 Ligase Ligand A->B Step 1 C Protocol B: Suzuki Coupling (Pd2(dba)3, XPhos) Cross-couple at C-Cl bond B->C Step 2 D Protocol C: Boc Deprotection (4M HCl in Dioxane) Reveal secondary attachment point C->D Step 3 E Bifunctional PROTAC or Kinase Inhibitor D->E Final Assembly

Figure 1: Step-by-step synthetic workflow for the orthogonal functionalization of the intermediate.

References

  • [4] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. URL:[Link]

  • [3] Covalent modification of glassy carbon surface with organic redox probes through diamine linkers using electrochemical and solid-phase synthesis methodologies. RSC Publishing. URL:[Link]

  • [1] Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate synthesis

Welcome to the Advanced Synthesis Support Center . This portal provides specialized troubleshooting, mechanistic insights, and validated protocols for the regioselective synthesis of Tert-butyl 2-(aminomethyl)-4-chlorobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . This portal provides specialized troubleshooting, mechanistic insights, and validated protocols for the regioselective synthesis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 439116-15-1).

Designed for process chemists and drug development professionals, this guide addresses the specific challenges of differentiating the two benzylic amines of 4-chloro-1,2-phenylenedimethanamine (4-chloro-o-xylylenediamine) during mono-Boc protection.

Mechanistic Insight: The Regioselectivity Challenge

To successfully synthesize Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, you must selectively protect the C1 aminomethyl group while leaving the C2 aminomethyl group free.

The parent diamine contains two distinct primary amines:

  • Amine A (C1): Located para to the chloro substituent.

  • Amine B (C2): Located meta to the chloro substituent.

The Causality of Reactivity: According to Hammett parameters, the electron-withdrawing inductive effect of a chlorine atom is significantly stronger at the meta position ( σmeta​ = +0.37) than at the para position ( σpara​ = +0.23). Consequently, Amine B (C2) is more electron-deficient and less basic than Amine A (C1). Because the target molecule requires Boc protection at C1, your synthetic strategy must selectively target the more nucleophilic and more basic amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried the literature-standard "mono-protonation" method (adding 1 eq HCl before Boc₂O), but I isolated the wrong regioisomer. Why did this happen? A1: This is a classic regioselectivity trap. The mono-protonation method, popularized by [1], relies on adding 1 equivalent of acid to protonate the most basic amine, rendering it unreactive as a hydrochloride salt. Because your target requires protecting the more basic C1 amine, adding HCl preferentially protonates C1. The Boc₂O is then forced to react with the unprotonated C2 amine, yielding the undesired Tert-butyl 2-(aminomethyl)-5-chlorobenzylcarbamate regioisomer. To achieve C1-Boc protection, you must abandon thermodynamic (acid-salt) control and rely strictly on kinetic control .

Q2: When relying on kinetic control, I am getting high levels of the di-Boc protected byproduct. How can I improve the mono-Boc yield? A2: Direct addition of Boc₂O naturally favors the more nucleophilic C1 amine, but local concentration spikes will lead to over-reaction (di-Boc formation). You have two field-proven solutions to enforce strict 1:1 stoichiometry:

  • Continuous Flow Chemistry: As demonstrated by [2], processing the diamine and Boc₂O through a PTFE tubular flow reactor ensures instantaneous mixing and eliminates local concentration gradients, drastically reducing di-Boc formation.

  • Syringe-Pump Slow Addition: If flow equipment is unavailable, dropwise addition of Boc₂O (0.95 eq) to a dilute solution of the diamine at 0 °C over 4–6 hours is mandatory.

Q3: Can I use a catalyst to improve the reaction rate at low temperatures while maintaining selectivity? A3: Yes. [3] demonstrated that 10 mol% molecular iodine ( I2​ ) effectively catalyzes chemoselective N-Boc protection. Iodine mildly activates the Boc anhydride via bifurcated coordination, allowing the reaction to proceed efficiently at 0 °C. This low temperature is critical for preserving the kinetic differentiation between the C1 and C2 amines.

Quantitative Method Comparison

Reaction ConditionPrimary Control MechanismMajor Regioisomer FormedDi-Boc ByproductProcess Recommendation
Direct Batch (Fast Addition) KineticC1-Boc (Target)High (>30%)Avoid
Mono-Protonation (1 eq HCl) ThermodynamicC2-Boc (Undesired)Low (<5%)Avoid for this target
Kinetic Slow Addition (0 °C) KineticC1-Boc (Target)Low (<10%)Recommended (Standard Labs)
Continuous Flow Reactor KineticC1-Boc (Target)Very Low (<2%)Highly Recommended (Scale-up)

Reaction Pathway Visualization

G SM 4-chloro-o-xylylenediamine (Starting Material) Kinetic Kinetic Control (Slow Boc₂O, 0°C) SM->Kinetic Acid Acid-Mediated (1 eq HCl, then Boc₂O) SM->Acid Excess Uncontrolled Batch (Fast addition) SM->Excess Target Tert-butyl 2-(aminomethyl)- 4-chlorobenzylcarbamate (C1-Boc, Target) Kinetic->Target Regio Tert-butyl 2-(aminomethyl)- 5-chlorobenzylcarbamate (C2-Boc, Regioisomer) Acid->Regio DiBoc Di-Boc Byproduct Excess->DiBoc

Divergent synthetic pathways for mono-Boc protection of 4-chloro-o-xylylenediamine.

Step-by-Step Experimental Protocol: Kinetic Slow Addition

Self-Validating System Note: Monitor this reaction strictly via LC-MS. The mono-Boc regioisomers and di-Boc byproducts often co-elute on standard normal-phase silica TLC plates, leading to false-positive purity assessments.

Reagents & Equipment:

  • 4-chloro-1,2-phenylenedimethanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)

  • Molecular Iodine ( I2​ ) (0.10 eq) - Optional catalyst

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump

Procedure:

  • Preparation: Dissolve 4-chloro-1,2-phenylenedimethanamine (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling & Catalysis: Cool the solution to 0 °C using an ice-water bath. If utilizing the catalytic method, add 10 mol% of molecular iodine and stir for 5 minutes.

  • Controlled Addition: Dissolve Boc₂O (0.95 eq) in a small volume of anhydrous DCM. Load this into a syringe and mount it on a syringe pump. Add the Boc₂O solution dropwise to the diamine mixture at a rate of 0.2 mmol/minute, maintaining the internal temperature at 0 °C.

  • Maturation: Once the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Self-Validating Quench: Add 0.1 eq of a primary aliphatic amine (e.g., n-butylamine) and stir for 15 minutes. Causality: This acts as a scavenger for any unreacted Boc₂O, preventing artifactual di-Boc formation during solvent evaporation.

  • Workup: Wash the organic layer with 10% aqueous Na2​S2​O3​ (if iodine was used) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC to cleanly separate the target C1-Boc compound from trace C2-Boc and di-Boc impurities.

References

  • Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 2015. URL:[Link]

  • Selective Mono-BOC Protection of Diamines. Synthetic Communications, 2007. URL:[Link]

  • Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. Journal of Organic Chemistry, 2006. URL:[Link]

Sources

Optimization

Preventing side reactions during Boc deprotection of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Substrate Focus: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical nuances of deprotecting tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. This molecule presents a unique challenge: it contains both a free primary amine (the 2-aminomethyl group) and a Boc-protected primary amine.

While the standard trifluoroacetic acid (TFA) cleavage is highly efficient, the presence of multiple nucleophilic sites makes this substrate highly susceptible to electrophilic side reactions during cleavage and concentration. This guide synthesizes mechanistic causality with field-proven protocols to ensure you isolate the pure 4-chloro-o-xylylenediamine product.

Mechanistic Pathway & Competing Side Reactions

To solve a side reaction, you must first understand the transition states that govern it. The acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbamate, followed by the expulsion of a highly reactive tert-butyl cation and subsequent decarboxylation[1]. If this carbocation is not immediately trapped, it enters an equilibrium with isobutylene and TFA to form tert-butyl trifluoroacetate—a potent alkylating agent[2].

G SM Tert-butyl 2-(aminomethyl)- 4-chlorobenzylcarbamate TFA TFA / DCM (Acidic Cleavage) SM->TFA Addition Intermediate Protonated Carbamate & t-Butyl Cation TFA->Intermediate Protonation Product 4-Chloro-o-xylylenediamine (Desired Product) Intermediate->Product Decarboxylation (-CO2) Side1 N-t-Butylated Product (+56 Da) Intermediate->Side1 t-Bu+ Alkylation (Insufficient Scavenger) Side2 Trifluoroacetylated Amine (+96 Da) Intermediate->Side2 TFA / Heat (Thermal Acylation) Product->Side2 Vacuum Concentration (Without Toluene)

Reaction pathways showing intended deprotection vs. alkylation and acylation side reactions.

Troubleshooting FAQs

Q1: Why am I observing a +56 Da mass impurity in my LC-MS after deprotection? A1: A mass increase of +56 Da is the characteristic signature of tert-butylation[3]. When the Boc group is cleaved by strong acids like TFA, it generates a highly reactive tert-butyl cation[4]. While the primary amines in your substrate are largely protected by protonation in neat acid, they can become nucleophilic during concentration. Furthermore, the tert-butyl cation reacts with TFA to form tert-butyl trifluoroacetate, a stable ester that acts as a potent alkylating agent during work-up[2]. To prevent this, a scavenger like triisopropylsilane (TIS) must be added to irreversibly trap the carbocation[4].

Q2: My product mass shows a +96 Da adduct. Why is TFA reacting with my product, and how can I prevent it? A2: A +96 Da adduct indicates trifluoroacetylation of one of your primary amines. Although TFA is primarily an acid, it can act as an acylating agent under certain conditions. This typically occurs during the solvent removal phase if the reaction is concentrated to dryness under vacuum with heating[5]. As the TFA concentrates and the acid is removed, the amines become less protonated and can attack the TFA carbonyl. Solution: Never heat the reaction mixture during TFA removal. Instead, co-evaporate the excess TFA with toluene, which forms an azeotrope and allows for rapid removal at lower temperatures[5].

Q3: How do I select the optimal scavenger cocktail for this specific substrate? A3: Scavenger selection depends strictly on the nucleophilic sites present[4]. Your molecule lacks highly susceptible residues like tryptophan or cysteine, but it contains an aromatic ring and two primary amines. A simple and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5)[4]. TIS acts as a bulky hydride donor to reduce the tert-butyl cation to inert isobutane, while water quenches any residual highly reactive species[4].

Q4: Is it possible to avoid TFA entirely to comply with green chemistry initiatives? A4: Yes. According to green chemistry criteria for Boc deprotection, large molar excesses of hazardous acids like TFA should be minimized where possible[6]. A highly effective alternative is 4M HCl in 1,4-dioxane[4]. This reagent provides sufficient acidity to cleave the Boc group without any risk of trifluoroacetylation, yielding the clean dihydrochloride salt of 4-chloro-o-xylylenediamine.

Quantitative Data: Scavenger & Condition Optimization

The following table summarizes the causal relationship between specific reaction parameters and the mitigation of side products. Use this as a diagnostic matrix when optimizing your yields.

Parameter / ReagentConcentration / Eq.Target Side ReactionMechanism of Action & Efficacy
Triisopropylsilane (TIS) 2.5 - 5.0% (v/v)t-Butylation (+56 Da)Acts as a hydride donor, irreversibly reducing t-Bu⁺ to isobutane. High efficacy[4].
Water (H₂O) 2.5% (v/v)t-Butylation (+56 Da)Acts as a nucleophilic trap to form t-butanol. Moderate efficacy alone, excellent in synergy with TIS[4].
Toluene Co-evaporation 3 - 5 VolumesTrifluoroacetylation (+96 Da)Forms an azeotrope with TFA, enabling low-temperature removal under vacuum[5].
4M HCl in Dioxane 10 - 20 Eq.All TFA-related adductsCompletely replaces TFA, eliminating trifluoroacetylation risks and generating the HCl salt directly[4].
Validated Experimental Protocol: Acid-Catalyzed Cleavage

This methodology is designed as a self-validating system. By controlling the order of addition and the thermodynamics of the concentration step, we eliminate the root causes of both alkylation and acylation.

Step 1: Substrate Preparation & Scavenger Addition

  • Action: Dissolve tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M[3]. Add Triisopropylsilane (TIS) and deionized water to achieve a final ratio of DCM:TIS:H₂O of approximately 95:2.5:2.5[4].

  • Causality: DCM provides a non-nucleophilic medium[6]. TIS and water must be present before the acid is introduced to ensure immediate trapping of the tert-butyl cation as soon as it is generated, preventing it from forming the stable alkylating agent tert-butyl trifluoroacetate[2].

Step 2: Controlled Acidification

  • Action: Cool the reaction flask to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to the stirring mixture[3].

  • Causality: The protonation of the Boc carbonyl and subsequent decarboxylation is exothermic[1]. Cooling prevents localized heating, which would otherwise accelerate unwanted side reactions like Friedel-Crafts alkylation on the aromatic ring.

Step 3: Cleavage and Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor the reaction progress via LC-MS[4].

  • Causality: The reaction proceeds through a carbamic acid intermediate that rapidly decarboxylates into the amine salt[1]. Premature termination leads to incomplete deprotection, while excessive reaction times increase the risk of trifluoroacetylation.

Step 4: Low-Temperature Azeotropic Concentration

  • Action: Once complete, do not heat the mixture . Evaporate the volatiles under a stream of nitrogen or under high vacuum at <25 °C. Add 3–5 volumes of toluene and co-evaporate to remove residual TFA[5].

  • Causality: TFA is difficult to remove completely and can act as an acylating agent against the primary amines if concentrated under heat[5]. Toluene forms an azeotrope with TFA, facilitating its rapid removal at safe temperatures.

Step 5: Isolation

  • Action: Triturate the resulting residue with cold diethyl ether to precipitate the 4-chloro-o-xylylenediamine di-TFA salt. Filter and dry under vacuum.

  • Causality: The di-TFA salt is typically insoluble in non-polar ethereal solvents, allowing for the facile washing away of silane byproducts and residual tert-butanol.

References
  • Title: Scavengers for Boc deprotection to prevent side reactions. Source: benchchem.com. URL: 4

  • Title: Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Source: benchchem.com. URL: 1

  • Title: BOC Deprotection. Source: acsgcipr.org. URL: 6

  • Title: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Source: nih.gov. URL: 2

  • Title: Boc-guanidine deprotection side reactions and how to avoid them. Source: benchchem.com. URL: 3

  • Title: Boc Removals with TFA in Peptide Synthesis. Source: reddit.com. URL: 5

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Welcome to the technical support center for the chromatographic purification of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC purification of this molecule. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable purification methods.

Frequently Asked Questions (FAQs)

Getting Started: Initial Method Development

Question: What are the key chemical features of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate that I should consider for HPLC method development?

Answer: Understanding the molecule's structure is the foundation of effective method development. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has three key regions that dictate its chromatographic behavior:

  • A Basic Primary Amine (-CH₂NH₂): This is the most critical functional group. It is basic and will become protonated (positively charged) at acidic pH. The pKa of similar benzylamines is typically in the 9-10 range. Controlling the ionization state of this group is paramount for achieving good peak shape and reproducible retention.[1][2]

  • A Hydrophobic Core: The chlorobenzyl ring and the tert-butyl group make the molecule non-polar. This hydrophobicity makes it an ideal candidate for Reversed-Phase (RP) HPLC.

  • A UV-Active Chromophore: The chlorobenzyl ring absorbs UV light, allowing for straightforward detection using a PDA or DAD detector, typically in the 220-270 nm range.

Table 1: Inferred Physicochemical Properties of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

PropertyEstimated Value/CharacteristicImplication for HPLC
Molecular Weight~256.7 g/mol Standard for small molecule analysis.
Key Functional GroupPrimary Amine (Basic)Mobile phase pH is a critical parameter.[3][4]
pKa (amine)~9-10 (estimated)Analyte will be protonated at low pH and neutral at high pH.
PolarityModerately non-polarWell-suited for Reversed-Phase (C18, C8) chromatography.
UV λmax~220-230 nm, ~270 nm (estimated)Enables detection with standard UV detectors.
SolubilitySoluble in Methanol, AcetonitrileCompatible with common reversed-phase mobile phase solvents.

Question: What is a good starting point for column and mobile phase selection for this compound?

Answer: For initial method development, a standard reversed-phase approach is recommended. The goal is to achieve good retention and a symmetrical peak shape, which can then be optimized.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides a good balance of retention and efficiency for this moderately non-polar molecule.[5][6]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterLow pH (~2.5-3.0) ensures the primary amine is fully protonated, which minimizes peak tailing caused by silanol interactions.[2][6]
Mobile Phase B Acetonitrile (ACN)ACN often provides better peak shapes and lower backpressure compared to methanol for many compounds.
Gradient 10-90% B over 15 minutesA broad scouting gradient is effective for finding the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection 230 nmThis wavelength typically provides a strong signal for the benzyl chromophore.
Injection Volume 5-10 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Solvent Mobile Phase (at initial conditions) or a weak solvent like 10% ACN in WaterDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[7][8]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My peak is tailing severely.

Cause: Peak tailing for basic compounds like this is almost always due to secondary interactions between the protonated amine analyte and deprotonated (negatively charged) residual silanol groups on the surface of the silica-based column packing.[6][9]

Solutions:

  • Step 1: Verify and Adjust Mobile Phase pH. The most effective solution is to lower the mobile phase pH. Ensure you are using an acidic modifier like 0.1% formic acid or TFA. At a pH of 2.5-3, the vast majority of silanol groups are neutral, and the amine is fully protonated, minimizing unwanted ionic interactions.[2][6]

  • Step 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are extensively end-capped to cover most of the active silanol groups. If you are using an older column, switching to a newer, high-performance column can significantly improve peak shape.[7]

  • Step 3: Consider a Different Column Chemistry. If tailing persists, consider a column with a different stationary phase. An embedded polar group (PEG) column can help shield the analyte from surface silanols.

  • Step 4 (Advanced): Add a Competing Base. While less common with modern columns, adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanols, leaving fewer sites to cause tailing of your analyte.[7]

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Lower pH with 0.1% Formic Acid or TFA check_ph->lower_ph No check_column Is the column modern & high-purity? check_ph->check_column Yes resolved Problem Resolved lower_ph->resolved new_column Switch to a modern, fully end-capped C18 column check_column->new_column No alt_chem Try an embedded polar group (PEG) column check_column->alt_chem Yes new_column->resolved add_tea Add 0.1% Triethylamine (TEA) to mobile phase alt_chem->add_tea Still Tailing alt_chem->resolved Resolved add_tea->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

Problem 2: I am not getting enough resolution between my main peak and an impurity.

Cause: Insufficient resolution means the selectivity (α) or efficiency (N) of your method is too low. This can be due to a suboptimal mobile phase composition or column chemistry.

Solutions:

  • Step 1: Optimize the Gradient Slope. If you are running a gradient, making it shallower (e.g., changing from a 15-minute to a 30-minute gradient) will often improve the separation between closely eluting peaks.

  • Step 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (and vice-versa). This can change the elution order and improve resolution.

  • Step 3: Adjust the Mobile Phase pH. The ionization state of your analyte and any ionizable impurities will change with pH.[1][3] A small change in pH (e.g., from 2.8 to 3.5) can significantly alter retention times and potentially improve selectivity. Use a buffer to ensure the pH is stable and reproducible.[1][2]

Table 3: Common Buffers for Reversed-Phase HPLC

Buffer SystempKaEffective pH RangeUV Cutoff (approx.)
Formic Acid / Formate3.82.8 - 4.8210 nm
Acetic Acid / Acetate4.83.8 - 5.8210 nm
Phosphoric Acid / Phosphate2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2200 nm

Data sourced from Agilent Technologies.[2]

  • Step 4: Change the Column. If mobile phase optimization is insufficient, changing the column chemistry is the next step. A phenyl-hexyl column, for instance, offers different selectivity due to π-π interactions with the aromatic ring of your analyte.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development

This protocol outlines a structured approach to developing a robust purification method from scratch.

  • System Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both mobile phases thoroughly.

    • Install a C18, 4.6 x 150 mm, 5 µm column and equilibrate with 95:5 Mobile Phase A:B at 1.0 mL/min until the baseline is stable.

  • Scouting Gradient:

    • Prepare a ~1 mg/mL solution of your crude sample in 10% Acetonitrile/Water.

    • Inject 10 µL and run a fast scouting gradient: 5% to 95% B over 10 minutes.

    • This initial run will determine the approximate organic solvent percentage needed to elute your compound.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient. For example, if your compound eluted at 60% B, design a new gradient from 45% to 75% B over 20 minutes.

    • The goal is to achieve a resolution (Rs) of >1.5 between the main peak and the nearest impurity.

  • pH Optimization (if necessary):

    • If peak shape is poor or resolution is insufficient, investigate the effect of pH.

    • Prepare buffered mobile phases (e.g., 20 mM ammonium formate at pH 3.0 and pH 4.5).

    • Repeat the optimized gradient with each pH condition to observe changes in selectivity and peak shape.

Diagram 2: HPLC Method Development Workflow

G start Define Separation Goal col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (e.g., ACN/Water with 0.1% FA) col_select->mp_select scout_grad Run Fast Scouting Gradient (5-95% B) mp_select->scout_grad eval1 Evaluate Retention & Peak Shape scout_grad->eval1 opt_grad Optimize Gradient Slope eval1->opt_grad Good opt_ph Optimize Mobile Phase pH eval1->opt_ph Poor Peak Shape eval2 Evaluate Resolution opt_grad->eval2 eval2->opt_ph Resolution < 1.5 final_method Final Validated Method eval2->final_method Resolution > 1.5 opt_solvent Change Organic Solvent (e.g., to MeOH) opt_ph->opt_solvent No Improvement opt_ph->final_method Improved opt_solvent->final_method Improved

Caption: A systematic workflow for HPLC method development.

References

  • Taylor & Francis Online. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Teledyne ISCO. (2010). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • LC Resources. HPLC Troubleshooting Guide. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Gao, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Sadek, O., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

Sources

Optimization

Ideal storage conditions to prevent degradation of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Technical Support Center: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling Welcome to the technical support guide for Tert-butyl 2-(aminomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling

Welcome to the technical support guide for Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. As a key intermediate in complex organic synthesis, particularly in pharmaceutical and materials science research, the stability and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into the prevention of its degradation.

Part 1: Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses the most common inquiries regarding the day-to-day storage and handling of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate.

Q1: What is the single most critical factor in storing this compound?

A: The most critical factor is the strict avoidance of acidic conditions.[1][2] The tert-butoxycarbonyl (Boc) protecting group is engineered to be labile to acid; this is its primary mechanism of removal in synthetic protocols.[2][3] Consequently, exposure to even trace amounts of acid in the storage environment—from contaminated glassware, acidic vapors from nearby bottles, or impure solvents—can catalyze the cleavage of the Boc group, leading to the formation of the free amine impurity.

Q2: What is the recommended storage temperature for short-term and long-term use?

A: For optimal stability, refrigerated storage is strongly recommended.

  • Short-Term (1-6 months): Store at 2-8°C (standard laboratory refrigerator).[4]

  • Long-Term (>6 months): For maximum shelf-life, store at -20°C in a non-frost-free freezer. This minimizes thermal energy that could contribute to slow decomposition over time.

Q3: How important is it to protect the compound from light and atmosphere?

A: Protection from light and atmosphere (moisture and oxygen) is crucial for preventing degradation.

  • Light: The compound should be stored in an amber or opaque vial to protect it from light.[4] Aromatic compounds can be susceptible to photodegradation.

  • Moisture: The carbamate linkage is susceptible to slow hydrolysis, a reaction accelerated by moisture.[1] This process would yield the unprotected diamine, tert-butanol, and carbon dioxide.[1]

  • Atmosphere: It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. For frequently accessed vials, backfilling with an inert gas after each use is a mandatory step to ensure long-term purity.

Q4: What type of container is ideal for storing this reagent?

A: The ideal container is a tightly sealed amber glass vial with a PTFE-lined cap. The amber glass prevents light exposure, while the PTFE liner provides an inert barrier, preventing leaching or reaction with the cap material. Ensure the seal is airtight to maintain the inert atmosphere within.

Part 2: Troubleshooting Guide: Identifying and Preventing Degradation

Encountering poor yields or unexpected byproducts in your reaction? Degradation of your starting material may be the culprit. This guide helps you diagnose and resolve these issues.

Symptom: Lower-than-expected reaction yields, appearance of a new, more polar spot on Thin-Layer Chromatography (TLC).

This is the classic sign of deprotection, where the Boc group has been prematurely cleaved, revealing the primary amine.

TroubleshootingWorkflow Start Unexpected Experimental Results (e.g., Low Yield, TLC Impurity) CheckStorage 1. Review Storage Conditions Start->CheckStorage CheckHandling 2. Review Handling & Solvents CheckStorage->CheckHandling No Degradation Primary Cause Identified: Potential Compound Degradation CheckStorage->Degradation Stored at RT, exposed to light/air, or near acids? CheckHandling->Start No, review reaction setup CheckHandling->Degradation Used non-anhydrous solvents, acidic additives, or prolonged heating? TLC Action: Perform QC TLC Analysis Degradation->TLC Remedy Solution: - Use fresh, verified material. - Implement stringent storage & handling protocols. TLC->Remedy

Caption: Troubleshooting workflow for diagnosing compound degradation.

Potential Causes & Preventative Actions
  • Acid-Catalyzed Deprotection:

    • Causality: The Boc group is cleaved via an acid-catalyzed mechanism that results in the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.[1][3] This reaction is often rapid and irreversible under standard lab conditions.

    • Prevention:

      • Solvent Purity: Always use high-purity, anhydrous, and neutral solvents. If using solvents like dichloromethane (DCM), which can generate trace HCl over time, use a freshly opened bottle or pass it through a plug of basic alumina.

      • Glassware: Ensure all glassware is scrupulously clean and rinsed with a non-acidic solvent before use. Avoid cleaning with strong acids unless followed by extensive rinsing and drying.

      • Lab Environment: Do not store or handle the compound near open containers of strong acids (e.g., HCl, TFA, Acetic Acid).

  • Thermal Degradation:

    • Causality: While relatively stable at room temperature for short periods, the Boc group is thermally unstable at elevated temperatures (prolonged exposure above 85-90°C can cause deprotection).[1]

    • Prevention:

      • Adhere strictly to recommended refrigerated storage conditions.

      • During experimental setup, minimize the time the compound spends at room temperature. If reactions require heat, perform control experiments to assess the stability of the starting material under those conditions.

  • Hydrolysis:

    • Causality: The central carbamate bond can be cleaved by water, especially over long storage periods.[1]

    • Prevention:

      • Desiccation: Store the vial inside a desiccator, particularly if it is accessed frequently.

      • Inert Atmosphere: Handle the solid in a glovebox or under a positive pressure stream of argon or nitrogen.

      • Rapid Handling: Weigh the required amount quickly and immediately reseal and re-purge the container.

Part 3: Key Data and Experimental Protocols

Summary of Ideal Storage Conditions
ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Short-term) -20°C (Long-term)Minimizes thermal energy, slowing kinetic degradation pathways like hydrolysis and thermal decomposition.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis of the carbamate and potential oxidation.[5]
Light Exposure Protect from Light (Amber Vial)Prevents potential photodegradation of the aromatic and carbamate functionalities.[4]
pH Environment Strictly NeutralThe Boc protecting group is highly labile to acidic conditions, which cause rapid deprotection.[1][2][3]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Ensures an inert, airtight environment, preventing atmospheric contamination.
Protocol 1: Recommended Procedure for Aliquoting and Handling
  • Preparation: Allow the sealed container of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Prepare a gentle, positive-pressure stream of argon or nitrogen directed across the vial opening.

  • Weighing: Briefly remove the cap and quickly weigh the desired amount of solid into a tared, dry vessel using a clean spatula.

  • Resealing: Immediately after dispensing, place the cap back on the stock vial.

  • Purging: Insert a needle connected to the inert gas line through the septum or slightly under the cap, and insert a second "exit" needle. Gently purge the vial headspace for 30-60 seconds.

  • Storage: Tightly seal the cap, wrap the seal with parafilm for extra security, and return the vial to the recommended refrigerated storage.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol helps you visually check for the presence of the more polar, deprotected amine impurity.

  • Sample Prep: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Standard Prep: If available, prepare a similar solution of the known deprotected amine byproduct, 2-(aminomethyl)-4-chlorobenzylamine.

  • Spotting: On a silica gel TLC plate, spot your sample lane and, if possible, a co-spot lane (your sample plus the standard).

  • Elution: Develop the plate in a mobile phase where the starting material has an Rf of ~0.4-0.5. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), potentially with 0.5% triethylamine (NEt3) to reduce streaking of the free amine.

  • Visualization: Visualize the plate under UV light (254 nm). If degradation has occurred, you will see a second spot at a lower Rf (more polar) corresponding to the free amine. Staining with ninhydrin (which turns purple/blue in the presence of primary amines) can definitively confirm the impurity.

Part 4: Dominant Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways are acid-catalyzed cleavage and hydrolysis.

DegradationPathways cluster_main Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate cluster_products_acid Acid-Catalyzed Cleavage Products cluster_products_hydrolysis Hydrolysis Products Compound [Main Compound Structure] Amine 2-(aminomethyl)-4-chlorobenzylamine (Free Amine) Compound->Amine H⁺ (Trace Acid) Fast Amine2 2-(aminomethyl)-4-chlorobenzylamine (Free Amine) Compound->Amine2 H₂O (Moisture) Slow Isobutylene Isobutylene CO2_A Carbon Dioxide tBuOH tert-Butanol CO2_H Carbon Dioxide

Caption: Primary degradation pathways for the Boc-protected compound.

  • Acid-Catalyzed Cleavage: This is the most significant and rapid degradation pathway. The carbonyl oxygen of the carbamate is protonated by an acid, leading to the elimination of the highly stable tert-butyl cation, which then deprotonates to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and CO2.[3]

  • Hydrolysis: This pathway involves the nucleophilic attack of water on the carbonyl carbon of the carbamate. While slower than acid-catalyzed cleavage under neutral conditions, it becomes a significant factor during long-term storage in the presence of moisture.[1]

By understanding and controlling these factors, researchers can ensure the long-term stability and integrity of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, leading to more reliable and successful scientific outcomes.

References

  • BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • Frontiers in Microbiology. (2021).

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate vs Fmoc-protected benzylamine analogs

Strategic Selection of Amine Protecting Groups: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate vs. Fmoc-Protected Benzylamine Analogs In the design of complex active pharmaceutical ingredients (APIs) and peptidomimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Amine Protecting Groups: Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate vs. Fmoc-Protected Benzylamine Analogs

In the design of complex active pharmaceutical ingredients (APIs) and peptidomimetics, the strategic selection of orthogonal amine protecting groups dictates the success of the entire synthetic route. This guide provides an objective, data-driven comparison between a highly specialized Boc-protected diamine building block—Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate —and standard Fmoc-protected benzylamine analogs . By analyzing their mechanistic profiles, cleavage kinetics, and experimental workflows, researchers can optimize their synthetic strategies for yield, purity, and scalability.

Structural & Mechanistic Profiling

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (Boc Strategy)

This compound is an unsymmetrical, mono-Boc protected ortho-xylylenediamine derivative featuring a 4-chloro substituent.

  • Synthetic Utility: The free primary amine allows for immediate coupling or alkylation, while the Boc-protected amine is held in reserve. The chloro group serves a dual purpose: it modulates the lipophilicity of the pharmacophore and acts as a reactive handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

  • Mechanistic Causality: The tert-butoxycarbonyl (Boc) group is strictly acid-labile. Deprotection proceeds via an acid-catalyzed mechanism that generates a tert-butyl carbocation, which subsequently decomposes into isobutylene gas and carbon dioxide[1].

Fmoc-Protected Benzylamine Analogs (Fmoc Strategy)

Fmoc (Fluorenylmethyloxycarbonyl) benzylamines are the workhorses of modern solid-phase and solution-phase synthesis.

  • Synthetic Utility: They provide robust protection of primary amines while remaining completely stable to highly acidic conditions.

  • Mechanistic Causality: The Fmoc group is base-labile. Deprotection is driven by an E1cb elimination mechanism. A mild base (typically piperidine) abstracts the acidic proton at the 9-position of the fluorene ring, leading to the expulsion of carbon dioxide and the formation of a reactive dibenzofulvene intermediate, which is subsequently scavenged by the base[].

CleavageMechanisms Substrate Protected Amine Building Block Boc Boc Protection (Tert-butyl carbamate) Substrate->Boc Acid-Labile Route Fmoc Fmoc Protection (Fluorenylmethyloxycarbonyl) Substrate->Fmoc Base-Labile Route Acid 50% TFA in DCM (pH 1-2) Boc->Acid Base 20% Piperidine in DMF (pH 10-12) Fmoc->Base ProdBoc Free Amine + Isobutylene + CO2 Acid->ProdBoc Carbocation Mechanism ProdFmoc Free Amine + Dibenzofulvene Adduct + CO2 Base->ProdFmoc E1cb Elimination

Fig 1: Orthogonal cleavage pathways for Boc and Fmoc protected benzylamines.

Comparative Performance Data

The choice between these two building blocks hinges on their orthogonal stability and the specific microenvironment of the target molecule. The Fmoc strategy employs alkaline deprotection conditions (pH 10–12), whereas the Boc strategy requires strongly acidic conditions[].

ParameterTert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamateFmoc-Protected Benzylamine Analogs
Cleavage Reagent 50% TFA in DCM[3]20% Piperidine in DMF[1]
Cleavage Kinetics (t½) < 10 minutes at 25°C< 5 minutes at 25°C
Byproducts Isobutylene (gas), CO₂ (gas)Dibenzofulvene-piperidine adduct, CO₂
Orthogonality Stable to bases and nucleophilesStable to strong acids (e.g., TFA, HF)
Steric Hindrance Low (Compact tert-butyl group)High (Bulky fluorenyl ring system)
UV Monitoring Poor (~210 nm, overlaps with solvents)Excellent (301 nm, ε = 7800 M⁻¹cm⁻¹)
Aggregation Control High (Acid protonates free amine)[4]Moderate (Requires specialized solvents)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly defined to prevent side reactions.

Protocol A: Coupling and Deprotection of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Objective: Couple the free primary amine to a carboxylic acid scaffold, followed by Boc removal.

  • Coupling: Dissolve the scaffold (1.0 eq) and the Boc-diamine (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Causality: HATU provides rapid activation of the carboxylate, while DIPEA acts as a non-nucleophilic base to drive the reaction without attacking the activated ester.

  • Cleavage: Treat the purified intermediate with a cocktail of 50% TFA, 45% DCM, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS) for 30 minutes at room temperature. Causality: TIS is critical here; it acts as a scavenger for the highly reactive tert-butyl carbocations generated during cleavage, preventing them from re-alkylating the newly freed amine or the electron-rich chlorobenzyl ring.

  • Self-Validation (Ninhydrin/Kaiser Test): Apply a drop of the cleavage product to Ninhydrin reagent and heat to 100°C for 3 minutes. A deep blue/purple color confirms the successful unmasking of the primary amine.

Protocol B: Coupling and Deprotection of Fmoc-Benzylamine Analogs

Objective: Couple an Fmoc-protected benzylamine to a scaffold and selectively remove the Fmoc group.

  • Coupling: Execute coupling using the same HATU/DIPEA chemistry described above.

  • Cleavage: Treat the intermediate with 20% Piperidine in DMF for 2 × 10 minutes. Causality: Piperidine serves a dual function. It acts as the base to initiate the E1cb elimination of the Fmoc group and acts as a nucleophilic scavenger to trap the resulting dibenzofulvene, forming a stable adduct that cannot react with the free amine.

  • Self-Validation (UV Spectrophotometry): Monitor the reaction effluent at 301 nm. The appearance of a sharp absorbance peak corresponds to the dibenzofulvene-piperidine adduct. When subsequent piperidine washes show no absorbance at 301 nm, the deprotection is quantitatively complete.

Workflow Coupling 1. Amine Coupling (HATU/DIPEA) Wash1 2. Wash (DMF/DCM) Coupling->Wash1 Decision 3. Protection Type? Wash1->Decision BocDeprot 4a. Boc Deprotection (TFA/TIS/H2O) Decision->BocDeprot Boc FmocDeprot 4b. Fmoc Deprotection (20% Piperidine) Decision->FmocDeprot Fmoc ValidateBoc 5a. Ninhydrin Test (Colorimetric) BocDeprot->ValidateBoc ValidateFmoc 5b. UV Monitoring (301 nm) FmocDeprot->ValidateFmoc NextStep 6. Proceed to Next Step ValidateBoc->NextStep ValidateFmoc->NextStep

Fig 2: Standard coupling, deprotection, and self-validation workflow for protected amines.

Strategic Selection Guide

When to choose Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate:

  • Hydrophobic & Aggregation-Prone Sequences: In synthesizing highly hydrophobic targets, Boc chemistry provides distinct advantages. The acidic cleavage conditions protonate the exposed amine, which disrupts interchain hydrogen bonding and prevents aggregation[4].

  • Sterically Hindered Couplings: The tert-butyl group is significantly less bulky than the fluorenyl system, allowing for higher coupling efficiencies in sterically congested pockets.

  • Base-Sensitive Scaffolds: If the target molecule contains base-labile functional groups (e.g., certain esters or epoxides), the acid-catalyzed Boc removal is mandatory.

When to choose Fmoc-Protected Benzylamine Analogs:

  • Automated Synthesis: The strong UV absorbance of the Fmoc cleavage byproduct (301 nm) allows for real-time, automated monitoring of deprotection efficiency.

  • Acid-Sensitive Scaffolds: If the synthesis relies on acid-labile linkers (e.g., Wang or Rink amide resins) or acid-sensitive side-chain protections (like Trityl groups), the base-catalyzed Fmoc strategy is required to maintain orthogonality[1].

References

  • ResearchGate. "Comparison of Boc and Fmoc SPPS." ResearchGate.[Link]

Sources

Comparative

Mass spectrometry (LC-MS) analysis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

An In-Depth Guide to the LC-MS Analysis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate: A Comparative Approach In the landscape of pharmaceutical development and complex organic synthesis, the precise and reliable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Analysis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate: A Comparative Approach

In the landscape of pharmaceutical development and complex organic synthesis, the precise and reliable analysis of intermediates is paramount. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, a molecule featuring a key tert-butyloxycarbonyl (Boc) protecting group, represents a common structural motif encountered in the synthesis of active pharmaceutical ingredients. The Boc group's stability and facile, selective removal make it a cornerstone of modern synthetic strategy. Consequently, the ability to accurately monitor its presence, assess the purity of the protected compound, and quantify it in various matrices is a critical analytical challenge.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. We will delve into the causality behind experimental choices, present a robust analytical protocol, and objectively compare the performance of LC-MS with alternative analytical techniques, supported by established scientific principles.

The Preeminence of LC-MS/MS for Carbamate Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of many pharmaceutical compounds, including carbamates.[1][2] This is due to its unparalleled combination of the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.[3][4] For a molecule like Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, this technique is particularly advantageous.

Causality Behind Method Selection:

  • Analyte Characteristics: The target molecule is a moderately polar compound with a Boc-protected amine and a secondary carbamate linkage. Carbamates can be thermally labile, which often makes them unsuitable for direct analysis by Gas Chromatography (GC).[3] LC operates at or near ambient temperatures, preserving the integrity of the molecule during analysis.

  • Ionization Potential: The presence of two nitrogen atoms, one in the carbamate linkage and one in the protected aminomethyl group, makes the molecule readily protonated. This makes it an ideal candidate for Electrospray Ionization (ESI) in the positive ion mode, a soft ionization technique that typically yields an abundant protonated molecule, [M+H]⁺.

  • Need for Selectivity and Sensitivity: In drug development, intermediates often need to be quantified at low levels, either in complex reaction mixtures or biological matrices. The selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for the detection of the target analyte with minimal interference from other components, achieving detection limits in the low µg/kg or ppb range.[1][5][6]

Mass Spectral Behavior: Predicting the Fragmentation

A key aspect of developing a robust MS method is understanding the molecule's fragmentation pattern. For Boc-protected compounds, the fragmentation is highly predictable and characteristic. Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule primarily fragments around the labile Boc group.[7][8]

Expected Fragmentation Pathways for [M+H]⁺ of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (m/z 287.1):

  • Loss of Isobutylene: The most common initial fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da) via a rearrangement, resulting in a carbamic acid intermediate which can then lose CO₂.[7][9][10]

  • Loss of the full Boc group: A cleavage can result in the loss of the entire Boc protecting group (C₅H₈O₂, 100 Da).

  • Formation of the tert-butyl cation: The highly stable tert-butyl cation (C₄H₉⁺, m/z 57) is a hallmark fragment of Boc-protected compounds.

These predictable fragmentation patterns are invaluable for confirming the compound's identity and for setting up highly selective MRM transitions for quantification.

cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Preparation (e.g., Dilution in Mobile Phase) LC LC Separation (Reversed-Phase C18) Sample->LC ESI Electrospray Ionization (ESI, Positive Mode) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection [M+H]⁺ = m/z 287.1) ESI->MS1 MS2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Data Data Acquisition & Analysis (Quantification) Detector->Data

Caption: A typical workflow for the quantitative analysis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate using LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system for the quantitative analysis of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate.

1. Sample Preparation

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Perform serial dilutions in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For a reaction mixture, accurately dilute a known weight or volume of the sample in the initial mobile phase to fall within the calibration range. For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be required.[2]

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to protect the LC system.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.[3]

  • Source Temperature: 150 °C.[3]

  • Desolvation Temperature: 450 °C.[3]

  • MRM Transitions (Hypothetical, requires optimization):

    • Quantifier: 287.1 > 231.1 (Loss of C₄H₈)

    • Qualifier: 287.1 > 171.1 (Loss of C₅H₈O₂ + NH₂)

  • Collision Gas: Argon.

Sources

Validation

Structural Validation of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate: A Comparative Guide to Analytical Modalities

Introduction In modern drug development, the precise structural validation of synthetic intermediates is non-negotiable. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 439116-15-1) is a highly versatile bis-fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development, the precise structural validation of synthetic intermediates is non-negotiable. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS: 439116-15-1) is a highly versatile bis-functionalized building block. However, its structural architecture—comprising a flexible aminomethyl arm, a halogenated aromatic core, and a bulky tert-butyloxycarbonyl (Boc) protecting group—presents unique analytical challenges. The Boc group frequently exhibits rotameric exchange at room temperature, leading to conformational ambiguity in solution-state analyses.

As a Senior Application Scientist, I have designed this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) against High-Resolution Mass Spectrometry (HRMS) and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison demonstrates why SCXRD remains the gold standard for the absolute structural and conformational validation of complex carbamates.

Modality Performance Comparison

When validating the structure of a highly flexible carbamate, researchers typically rely on an orthogonal suite of analytical tools. However, each modality possesses distinct physical limitations:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides exceptional mass accuracy, confirming the molecular formula ( C13​H19​ClN2​O2​ ) by detecting the exact mass of the [M+H]+ or [M+Na]+ adducts. While indispensable for verifying chemical identity and detecting trace impurities, HRMS offers zero spatial resolution. It cannot differentiate between positional isomers (e.g., 3-chloro vs. 4-chloro) or provide stereochemical data.

  • 1D and 2D NMR Spectroscopy: NMR is the workhorse for establishing atomic connectivity. Techniques like HSQC and HMBC easily map the benzylamine scaffold. However, the carbamate moiety ( N−Boc ) introduces a critical failure point: rotameric line broadening. Because the rotation around the C−N partial double bond occurs at a rate comparable to the NMR timescale at room temperature, the tert-butyl signals often appear as broad, ill-defined singlets. Consequently, NOESY experiments yield time-averaged spatial distances, making precise 3D conformational analysis 1[1].

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD circumvents solution-state dynamics by freezing the molecule in a crystalline lattice. It provides absolute atomic coordinates, unambiguously resolving the spatial orientation of the aminomethyl group relative to the chlorine atom. Furthermore, SCXRD reveals the intricate intermolecular hydrogen-bonding networks (e.g., carbamate N−H⋯O=C ) and π−π stacking interactions that define the molecule's 2[2].

Quantitative Data Comparison

The following table summarizes the performance metrics of each modality for validating Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate.

Analytical ModalityPrimary OutputConformational CertaintyHandling of Boc-RotamersPhase Purity Validation
HRMS (ESI-TOF) Exact Mass & FormulaNoneN/APoor
2D-NMR (NOESY) Connectivity & DistancesModeratePoor (Time-Averaged)Moderate
SCXRD (Cu Kα) Absolute 3D CoordinatesAbsoluteExcellent (Fully Resolved)Excellent (via PXRD)

Analytical Workflow Visualization

StructuralValidation Sample Tert-butyl 2-(aminomethyl)- 4-chlorobenzylcarbamate HRMS High-Resolution Mass Spec (Formula & Mass) Sample->HRMS NMR 1D & 2D NMR Spectroscopy (Connectivity & Scaffold) Sample->NMR SCXRD Single-Crystal X-Ray Diffraction (Absolute 3D Topology) Sample->SCXRD Limit_HRMS Cannot Resolve Spatial Coordinates HRMS->Limit_HRMS Limit_NMR Boc-Rotamer Line Broadening (Time-Averaged Data) NMR->Limit_NMR GoldStandard Unambiguous Validation (H-Bonding & Conformation) SCXRD->GoldStandard

Workflow comparing analytical modalities for the structural validation of carbamate building blocks.

Experimental Protocol: SCXRD Structural Validation

To achieve publication-quality structural validation, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in 0.5 mL of a good solvent (e.g., dichloromethane) in an inner glass vial. Place this unsealed inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly and leave it undisturbed at 4 °C for 3–5 days.

  • Causality: Rapid solvent evaporation often leads to twinned or highly disordered crystals, particularly due to the high thermal mobility of the tert-butyl group. Vapor diffusion allows for a slow, thermodynamically controlled supersaturation, yielding single crystals with minimal defect density.

Step 2: Data Acquisition
  • Protocol: Mount a suitable single crystal on a microloop using Paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using a micro-focus sealed X-ray tube equipped with Cu Kα radiation ( λ=1.54184 Å).

  • Causality: Freezing the crystal to 100 K minimizes the thermal displacement parameters (atomic vibrations) of the highly flexible Boc group, sharpening the electron density map. Furthermore, Cu Kα radiation is selected over Mo Kα because the longer wavelength of copper provides stronger anomalous dispersion signals for light atoms (C, N, O, Cl), which is critical for 3[3].

Step 3: Phase Problem Solution and Refinement
  • Protocol: Integrate the frames using standard reduction software (e.g., APEX or CrysAlisPRO). Solve the structure using dual-space methods in SHELXT and refine via full-matrix least-squares on F2 using3[3]. Model all non-hydrogen atoms anisotropically.

  • Self-Validation Check: A single crystal is only a microscopic representation of the batch. To validate that the solved structure represents the bulk material, perform Powder X-ray Diffraction (PXRD) on the remaining bulk powder. Overlay the experimental PXRD diffractogram with the simulated powder pattern generated directly from the SCXRD .cif file. A 1:1 peak match confirms bulk phase purity and validates the entire experimental workflow.

References

  • Title: De Novo Determination of the Crystal Structure of a Large Drug Molecule by Crystal Structure Prediction-Based Powder NMR Crystallography Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Source: Biomolecules (mdpi.com) URL: [Link]

  • Title: Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme Source: Journal of Molecular Structure (doi.org) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our goal is to ensure that safety and environmental stewardship are integral parts of the laboratory workflow.

Hazard Identification and In-Situ Risk Assessment

The primary hazards associated with this class of compounds are summarized below.[2][3] This initial assessment is the foundation of a safe disposal plan.

Hazard ClassGHS Hazard StatementCausality and Experimental Implication
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can lead to systemic toxicity. This underscores the importance of strict hygiene protocols; never eat, drink, or smoke in the lab and always wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation H315: Causes skin irritationThe compound can cause inflammation upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent direct contact.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSplashes can cause significant eye damage. Chemical safety goggles or a face shield are mandatory at all times when handling the compound or its waste.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the solid dust or aerosols from solutions can irritate the respiratory tract. All handling and waste packaging should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Incompatible Materials: Based on general principles for carbamates and amines, this compound should not be mixed with strong oxidizing agents or strong acids , as this can lead to vigorous, potentially hazardous reactions.[6]

The Cornerstone of Disposal: Waste Segregation

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures that waste is sent to the correct disposal facility.[7][8] Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate falls into a specific, regulated waste category due to its molecular structure.

Classification: Halogenated Organic Waste

The presence of a chlorine atom on the benzene ring classifies this compound as a halogenated organic substance .[8][9] This is a crucial distinction. Halogenated organic wastes cannot be disposed of with non-halogenated organic solvents. They require specialized disposal, typically high-temperature incineration with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[10][11] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent and lead to significant disposal costs and regulatory non-compliance.

The following workflow diagram illustrates the decision-making process for segregating this waste.

G Diagram 1: Waste Segregation Workflow cluster_0 Laboratory Operations cluster_1 Segregation Decision Point cluster_2 Waste Stream Categorization cluster_3 Final Disposal Route A Waste Generated Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (Solid, Liquid, or Contaminated Materials) B Does the molecule contain F, Cl, Br, or I? A->B C Halogenated Organic Waste Waste containing Chlorine (Cl) B->C Yes D Non-Halogenated Organic Waste e.g., Acetone, Hexane, Ethanol B->D No E Licensed Hazardous Waste Facility (High-Temp Incineration) C->E D->E Separate Disposal Route

Caption: Waste segregation decision process for the target compound.

Step-by-Step Disposal Protocol

Follow this protocol to ensure safe and compliant disposal from your lab bench to final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant nitrile gloves. If dealing with large quantities or a spill, consider double-gloving.

  • Body Protection: A buttoned lab coat and closed-toe shoes are required.[9]

Step 2: Collect and Contain Waste at the Source

Never leave chemical waste in open containers on the bench. Collect it immediately as it is generated.

  • Unused or Expired Solid Chemical: If disposing of the pure, solid compound, carefully transfer it into a designated waste container using a spatula or scoop. Avoid creating dust. If there is a risk of dust, perform the transfer in a fume hood.

  • Contaminated Solid Waste: Items such as gloves, weighing papers, and paper towels contaminated with the compound should be collected in a separate, clearly labeled plastic bag or a designated container for solid chemical waste.[12] Do not dispose of these items in the regular trash.

  • Liquid Waste (Solutions): If the compound is in a solvent, this solution must be collected in a dedicated container for "Halogenated Organic Liquid Waste." [9] Use a funnel to transfer the liquid and avoid spills.

Step 3: Select and Label the Waste Container

Proper container selection and labeling are vital for safety and regulatory compliance.[7]

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.[13] Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The full chemical name: "Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate"

    • The words "Hazardous Waste"

    • A list of all components, including solvents (e.g., "Methylene Chloride, 50%").

    • The appropriate hazard pictograms (Harmful/Irritant - GHS07).

    • The date accumulation started.

Step 4: Temporary In-Lab Storage

Store the sealed and labeled waste container in a designated and safe location pending collection.

  • Location: Store in a secondary containment bin within a ventilated cabinet or a designated satellite accumulation area.[14]

  • Segregation: Keep the halogenated waste container physically separate from incompatible waste streams, especially acids and bases.[14]

  • Closure: The container must be kept tightly closed at all times, except when adding waste.[15]

Step 5: Arrange for Final Disposal

Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.[7][9]

  • Institutional EHS: Follow your institution’s specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department to schedule a collection.

  • Licensed Contractor: The waste will be handled by a licensed hazardous waste disposal company, which will transport it for final treatment and disposal in compliance with all local and national regulations.[16]

Emergency Procedures for Spills

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If not already, perform cleanup in a fume hood or ensure the area is well-ventilated.

  • Contain and Absorb: For liquid spills, contain the spill and absorb it with an inert material like vermiculite, sand, or a chemical spill pillow.[17] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Collect and Package: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.

References

  • Sigma-Aldrich.
  • National Tsing Hua University.
  • Labor Security System.
  • National Taiwan University.
  • Fisher Scientific.
  • Hazardous Waste Segregation Guidelines. University of Wisconsin-La Crosse.
  • Apollo Scientific. tert-Butyl N-(4-aminobutyl)
  • PTB.
  • ChemicalBook. tert-Butyl (2-aminoethyl)(ethyl)
  • Angene Chemical.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • EPA.
  • Fisher Scientific.
  • Blandin. Explore Tert-Butyl (4-Amino-2-Chlorobenzyl)
  • Ministry of Environment.
  • OSHE UTHM.
  • TCI Chemicals.
  • ChemicalBook. tert-Butyl 2-(aminomethyl)
  • TCI Chemicals.
  • MSDS of Tert-butyl (2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
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Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
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